4-(Dibutylamino)salicylaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(dibutylamino)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-5-9-16(10-6-4-2)14-8-7-13(12-17)15(18)11-14/h7-8,11-12,18H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHGDPKOFVNGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594890 | |
| Record name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57771-09-2 | |
| Record name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dibutylamino)salicylaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dibutylamino)salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dibutylamino)salicylaldehyde, a valuable intermediate in the development of novel chemical entities. This document details a feasible synthetic pathway, outlines experimental protocols for characterization, and presents key analytical data.
Introduction
This compound is an aromatic aldehyde possessing a hydroxyl group and a dibutylamino moiety. This substitution pattern makes it an attractive building block in medicinal chemistry and materials science. The electron-donating nature of the dibutylamino group and the chelating potential of the salicylaldehyde core are key features that can be exploited in the design of fluorescent probes, biologically active molecules, and functional materials. This guide outlines a common synthetic approach and the expected analytical characterization of the final compound.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from 3-aminophenol. The first step involves the N,N-dialkylation of 3-aminophenol with butyl bromide to yield 3-(dibutylamino)phenol. The subsequent and final step is the formylation of the resulting phenol to introduce the aldehyde group ortho to the hydroxyl group. Among the various formylation methods for electron-rich phenols, the Vilsmeier-Haack reaction is a widely used and effective approach.
Experimental Protocols
Synthesis of 3-(Dibutylamino)phenol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1 equivalent), anhydrous potassium carbonate (3 equivalents), and acetone.
-
Addition of Alkylating Agent: While stirring, add n-butyl bromide (2.5 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Synthesis of this compound (Vilsmeier-Haack Formylation)
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-(dibutylamino)phenol (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
Characterization Data
Due to the limited availability of published spectroscopic data for this compound, the following tables provide the known physical properties and expected characterization data based on its chemical structure and data from the closely related analogue, 4-(Diethylamino)salicylaldehyde.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | [1] |
| CAS Number | 57771-09-2 | [1] |
| Molecular Formula | C₁₅H₂₃NO₂ | [1] |
| Molecular Weight | 249.35 g/mol | [1] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone) |
Spectroscopic Data (Expected)
The following data is predicted based on the structure and may vary slightly from experimental results. For comparison, data for the diethyl analogue is often referenced in the literature.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~11.0 (s, 1H, -OH), ~9.7 (s, 1H, -CHO), ~7.3 (d, 1H, Ar-H), ~6.2-6.4 (m, 2H, Ar-H), ~3.3 (t, 4H, -N(CH₂CH₂CH₂CH₃)₂), ~1.6 (m, 4H, -N(CH₂CH₂CH₂CH₃)₂), ~1.4 (m, 4H, -N(CH₂CH₂CH₂CH₃)₂), ~0.9 (t, 6H, -N(CH₂CH₂CH₂CH₃)₂) |
| ¹³C NMR | δ (ppm): ~190 (-CHO), ~164 (C-OH), ~155 (C-N), ~135 (Ar-CH), ~108 (Ar-CH), ~105 (Ar-C), ~98 (Ar-CH), ~51 (-NCH₂-), ~29 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃) |
| FT-IR | ν (cm⁻¹): ~3200-3400 (O-H stretch, broad), ~2950-2850 (C-H stretch, aliphatic), ~1650 (C=O stretch, aldehyde), ~1600, ~1480 (C=C stretch, aromatic), ~1200-1300 (C-N stretch) |
| Mass Spec. (EI) | m/z (%): 249 (M⁺), fragments corresponding to loss of butyl and other alkyl chains. |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. The described synthetic route via N,N-dialkylation of 3-aminophenol followed by Vilsmeier-Haack formylation is a robust method for obtaining this valuable compound. The provided characterization data, while based on analogy, serves as a useful reference for researchers. This information is intended to support the efforts of scientists and professionals in drug development and materials science in utilizing this versatile chemical intermediate.
References
An In-depth Technical Guide to 4-(Dibutylamino)salicylaldehyde: Chemical Properties, Structure, and Biological Insights
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 4-(dibutylamino)salicylaldehyde, a substituted aromatic aldehyde of interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound, also known as 4-(dibutylamino)-2-hydroxybenzaldehyde, is an organic compound characterized by a benzaldehyde core structure with a hydroxyl group at position 2 and a dibutylamino group at position 4.
Molecular Structure:
-
IUPAC Name: 4-(dibutylamino)-2-hydroxybenzaldehyde[1]
-
Molecular Formula: C₁₅H₂₃NO₂[1]
-
CAS Number: 57771-09-2[1]
-
Canonical SMILES: CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O
-
InChI: InChI=1S/C15H23NO2/c1-3-5-9-16(10-6-4-2)14-8-7-13(12-17)15(18)11-14/h7-8,11-12,18H,3-6,9-10H2,1-2H3[1]
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the closely related analogue, 4-(diethylamino)salicylaldehyde, is also included where specific data for the dibutyl- derivative is not available.
| Property | This compound | 4-(Diethylamino)salicylaldehyde |
| Molecular Weight | 249.35 g/mol [1] | 193.24 g/mol |
| Physical State | Liquid (at 20 °C) | Yellow to light brown solid |
| Melting Point | Not available | 60-64 °C[2] |
| Boiling Point | Not available | 328.3 °C at 760 mmHg[2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and methanol. | Insoluble in water; Slightly soluble in DMSO and methanol.[2] |
| Flash Point | 186 °C | 152.3 °C[2] |
| Refractive Index | 1.60 | 1.601[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the two butyl groups. The aromatic protons will appear as a complex multiplet in the downfield region. The aldehyde proton will be a singlet further downfield, and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent dependent. The butyl groups will show a triplet for the terminal methyl groups and multiplets for the methylene groups.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the butyl groups. The carbonyl carbon will have the most downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong C=O stretching vibration for the aldehyde group is expected around 1650-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl group will be present in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the alkyl chains will appear around 2850-3100 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, influenced by the extended conjugation of the molecule, is expected to show strong absorption bands in the ultraviolet and possibly the visible region. The electronic transitions will be characteristic of the substituted benzaldehyde chromophore.
Experimental Protocols: Synthesis
The synthesis of 4-(dialkylamino)salicylaldehydes can be achieved through various formylation reactions of the corresponding 3-(dialkylamino)phenols. A common and effective method is the Vilsmeier-Haack reaction.[3][4][5][6] Below is a detailed protocol adapted from the synthesis of the diethyl- analogue, which can be modified for the preparation of this compound by substituting N,N-dibutylaniline for N,N-diethylaniline.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
3-(Dibutylamino)phenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium carbonate
-
Ice
-
Water
-
Ethanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, maintaining the temperature between 5-10 °C. This forms the Vilsmeier reagent.
-
Dissolve 3-(dibutylamino)phenol in DMF in a separate container.
-
Slowly add the solution of 3-(dibutylamino)phenol to the cooled Vilsmeier reagent dropwise, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time to ensure the completion of the formylation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic. This will cause the product to precipitate.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Biological Activity and Multi-Target Inhibition
Recent studies have highlighted the potential of salicylaldehyde derivatives in drug discovery. Specifically, thiosemicarbazone derivatives of the closely related 4-(diethylamino)salicylaldehyde have been investigated as multi-target inhibitors for enzymes implicated in multifactorial diseases like Alzheimer's.[7][8] These compounds have shown inhibitory activity against cholinesterases (AChE and BChE), carbonic anhydrases (hCA I and II), and α-glycosidase.[7][8] This multi-target approach is a promising strategy in modern medicinal chemistry.[7]
The following diagram illustrates the concept of a single ligand designed from a 4-(dialkylamino)salicylaldehyde scaffold acting as an inhibitor for multiple biological targets.
Caption: Multi-target inhibition by a 4-(dialkylamino)salicylaldehyde derivative.
Experimental Workflow: Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram. This process involves the chemical synthesis followed by purification and structural elucidation using various spectroscopic techniques.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents and functional materials. This technical guide has summarized its key chemical and physical properties, provided a detailed synthetic protocol, and highlighted its relevance in the context of multi-target drug design. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted.
References
- 1. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. jocpr.com [jocpr.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 4-(Dialkylamino)salicylaldehydes: A Technical Guide
Executive Summary
This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies for 4-(dialkylamino)salicylaldehydes, compounds of interest to researchers and professionals in drug development and materials science. Due to the limited availability of experimental spectroscopic data for 4-(dibutylamino)salicylaldehyde in the public domain, this report presents a comprehensive analysis of the closely related and well-characterized analogue, 4-(diethylamino)salicylaldehyde. The spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis of 4-(diethylamino)salicylaldehyde are also provided. Furthermore, a generalized synthetic workflow is illustrated using a Graphviz diagram. This guide serves as a valuable resource for scientists working with or developing novel compounds based on the salicylaldehyde scaffold.
Introduction
4-(Dialkylamino)salicylaldehydes are a class of organic compounds characterized by a benzaldehyde core substituted with a hydroxyl group at the 2-position and a dialkylamino group at the 4-position. These molecules are versatile building blocks in organic synthesis, finding applications in the development of fluorescent probes, chemosensors, and biologically active molecules. The electron-donating nature of the dialkylamino group and the presence of the reactive aldehyde and hydroxyl functionalities make them valuable precursors for a variety of chemical transformations.
This document focuses on providing a detailed account of the spectroscopic and synthetic aspects of these compounds. While the primary subject of interest is this compound, a thorough search of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data. Therefore, this guide presents the comprehensive data available for 4-(diethylamino)salicylaldehyde as a representative example of this class of compounds.
Spectroscopic Data of 4-(Diethylamino)salicylaldehyde
The following sections summarize the key spectroscopic data for 4-(diethylamino)salicylaldehyde, providing a baseline for the characterization of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 4-(diethylamino)salicylaldehyde are presented below.
Table 1: ¹H NMR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.68 | s | 1H | Aldehyde (-CHO) |
| 7.25 | d | 1H | Aromatic (H-6) |
| 6.25 | dd | 1H | Aromatic (H-5) |
| 6.05 | d | 1H | Aromatic (H-3) |
| 3.40 | q | 4H | Methylene (-CH₂-) |
| 1.20 | t | 6H | Methyl (-CH₃) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde [2]
| Chemical Shift (δ) ppm | Assignment |
| 190.0 | Aldehyde Carbonyl (C=O) |
| 162.5 | Aromatic (C-OH) |
| 153.0 | Aromatic (C-N) |
| 134.0 | Aromatic (C-H) |
| 112.0 | Aromatic (C-CHO) |
| 104.5 | Aromatic (C-H) |
| 97.0 | Aromatic (C-H) |
| 44.5 | Methylene (-CH₂) |
| 12.5 | Methyl (-CH₃) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4-(diethylamino)salicylaldehyde are summarized below.
Table 3: FT-IR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (intramolecular hydrogen bonding) |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| 1650-1630 | Strong | C=O stretch (aldehyde, conjugated) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1250 | Strong | C-N stretch (aromatic amine) |
| 1200-1100 | Medium | C-O stretch (phenol) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key peaks in the mass spectrum of 4-(diethylamino)salicylaldehyde are listed below.
Table 4: Mass Spectrometry Data for 4-(Diethylamino)salicylaldehyde [4][5]
| m/z | Relative Intensity (%) | Assignment |
| 193 | 100 | [M]⁺ (Molecular Ion) |
| 178 | 80 | [M - CH₃]⁺ |
| 164 | 60 | [M - C₂H₅]⁺ |
| 150 | 40 | [M - C₂H₅ - CH₂]⁺ |
| 122 | 30 | [M - N(C₂H₅)₂]⁺ |
Experimental Protocols
This section details a representative experimental protocol for the synthesis of 4-(diethylamino)salicylaldehyde.
Synthesis of 4-(Diethylamino)salicylaldehyde
Materials:
-
3-(Diethylamino)phenol
-
Paraformaldehyde
-
Anhydrous Magnesium Chloride
-
Anhydrous Triethylamine
-
Anhydrous Toluene
-
Hydrochloric Acid (2M)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Formylation Reaction: To a solution of 3-(diethylamino)phenol (1 equivalent) in anhydrous toluene, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2 equivalents).
-
Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. 2M Hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Chromatography: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford 4-(diethylamino)salicylaldehyde as a solid.
Workflow and Pathway Diagrams
The following diagrams illustrate the general synthetic workflow for the preparation of 4-(dialkylamino)salicylaldehydes.
Caption: General Synthetic Workflow for 4-(Dialkylamino)salicylaldehydes.
Conclusion
This technical guide has provided a detailed summary of the spectroscopic data and a representative synthetic protocol for 4-(diethylamino)salicylaldehyde, serving as a valuable proxy for the less-documented this compound. The tabulated spectral data and the step-by-step experimental procedure offer a practical resource for researchers in the fields of medicinal chemistry and materials science. The provided workflow diagram further clarifies the synthetic process, aiding in the design and execution of related chemical transformations. Future work should aim to experimentally determine and publish the spectroscopic data for this compound to provide a more direct and comprehensive resource for the scientific community.
References
- 1. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR [m.chemicalbook.com]
- 2. 4-(Diethylamino)salicylaldehyde(17754-90-4) 13C NMR [m.chemicalbook.com]
- 3. 4-(Diethylamino)salicylaldehyde(17754-90-4) IR Spectrum [m.chemicalbook.com]
- 4. 4-(Diethylamino)salicylaldehyde(17754-90-4) MS spectrum [chemicalbook.com]
- 5. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-(Dibutylamino)salicylaldehyde (CAS 57771-09-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of 4-(Dibutylamino)salicylaldehyde, CAS number 57771-09-2. The information is compiled from publicly available data sheets and chemical databases.
Chemical and Physical Properties
This compound is an aromatic aldehyde with a dibutylamino functional group.[1][2] Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 57771-09-2[1][2] |
| IUPAC Name | 4-(dibutylamino)-2-hydroxybenzaldehyde[1] |
| Molecular Formula | C₁₅H₂₃NO₂[1][2] |
| Molecular Weight | 249.35 g/mol [1][2] |
| InChI Key | BWHGDPKOFVNGFQ-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O[1] |
| Synonyms | 4-(Dibutylamino)-2-hydroxybenzaldehyde[2][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Light yellow to brown clear liquid | TCI |
| Purity | >96.0% (GC) | TCI |
| Flash Point | 186 °C | TCI |
| Specific Gravity (20/20) | 1.03 | TCI |
| Refractive Index | 1.60 | TCI |
| Storage Temperature | Frozen (<0°C) | TCI |
| Computed XLogP3-AA | 4.2 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |
| Computed Rotatable Bond Count | 8 | PubChem |
Experimental Data
General Synthetic Workflow (Illustrative)
The diagram below illustrates a generalized workflow for the synthesis of a substituted salicylaldehyde. This is a representative diagram and not a specific, validated protocol for this compound.
Spectroscopic Data
While specific spectra are not publicly available, chemical suppliers indicate that the Nuclear Magnetic Resonance (NMR) spectrum of their product conforms to the expected structure of this compound.[3][4] Researchers should perform their own analytical characterization upon receipt of the compound.
Biological Activity and Applications
There is limited information in the scientific literature regarding the specific biological activities or applications of this compound. One supplier vaguely lists "healing drugs" as a potential application, but this is not substantiated by further evidence.[5]
Due to the presence of the salicylaldehyde moiety, it is plausible that this compound could be explored as a building block for the synthesis of Schiff bases, which are known to form stable complexes with various metals and have applications in catalysis and materials science. However, specific studies involving this compound in these areas have not been identified.
No information regarding the interaction of this compound with specific signaling pathways has been found in the public domain.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[1]
Table 3: GHS Hazard Information
| Code | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
Storage and Handling Recommendations:
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
The compound is noted to be light, air, and heat sensitive.[3][4]
-
It is recommended to be stored at frozen temperatures (<0°C).[3][4]
The following diagram outlines a logical workflow for the safe handling and use of this compound in a research setting.
Conclusion
This compound is a commercially available substituted aromatic aldehyde. While its physicochemical properties are well-documented by chemical suppliers, there is a notable lack of in-depth, publicly available research on its specific synthesis protocols, biological activities, and applications in drug development or signaling pathway research. Researchers interested in this compound for novel applications will likely need to undertake foundational studies to establish its synthesis, purification, and biological effects.
References
- 1. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 57771-09-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | 57771-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound, CasNo.57771-09-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Solubility Profile of 4-(Dibutylamino)salicylaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dibutylamino)salicylaldehyde in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on physicochemical properties and analogy to similar compounds. It also outlines a detailed experimental protocol for determining the precise solubility of this compound and presents a visual workflow of the experimental process.
Core Data Presentation: Solubility of this compound
Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water. The solubility profile of the structurally similar compound, 4-(diethylamino)salicylaldehyde, which is reported to be soluble in ethanol, acetone, benzene, and ether but insoluble in water, further supports this expectation.
The following table summarizes the expected qualitative solubility of this compound in a range of common solvents. It is important to note that this is a predictive assessment and experimental verification is required for precise quantitative values.
| Solvent Category | Common Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large nonpolar dibutylamino group outweighs the polarity of the hydroxyl and aldehyde groups, leading to poor interaction with the highly polar water molecules. |
| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar part of the solute, while the hydroxyl groups can hydrogen bond with the solute's polar functional groups. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |
| Dichloromethane, Chloroform | Soluble | These are good solvents for a wide range of organic compounds and are expected to readily dissolve this compound. | |
| Nonpolar | Toluene, Hexane | Soluble | The significant nonpolar character of the solute, due to the dibutylamino group and the benzene ring, allows for favorable van der Waals interactions with these nonpolar solvents. |
Experimental Protocol: Determination of Equilibrium Solubility
To obtain quantitative solubility data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.
1. Materials and Equipment:
-
This compound (solid form)
-
Selected solvents of high purity
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtrate added to the volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable standard curve).
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
3. Data Analysis:
-
The solubility is typically expressed in units of mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.
References
The Aldehyde Moiety of 4-(Dibutylamino)salicylaldehyde: A Hub of Chemical Reactivity for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dibutylamino)salicylaldehyde is a versatile aromatic aldehyde characterized by the presence of a reactive aldehyde group, a hydroxyl group, and a bulky dibutylamino substituent. This unique combination of functional groups imparts a rich and diverse chemical reactivity to the molecule, making it a valuable building block in organic synthesis. The aldehyde moiety, in particular, serves as a gateway for a multitude of chemical transformations, including condensation, oxidation, and reduction reactions. Its ability to readily form Schiff bases has been extensively exploited in the development of fluorescent probes, chemosensors, and biologically active compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and the characterization of its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, materials science, and drug discovery.
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Data of 4-(Dialkylamino)salicylaldehyde Analogues
| Property | This compound | 4-(Diethylamino)salicylaldehyde (Analogue for Reference) |
| Molecular Formula | C₁₅H₂₃NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 249.35 g/mol [1] | 193.24 g/mol |
| Appearance | Solid | Pink to light brown to purple powder |
| Melting Point | Not available | 60-62 °C |
| ¹H NMR (CDCl₃) | Predicted: Similar to diethyl analogue with shifts for butyl protons. | δ 9.68 (s, 1H, CHO), 7.25 (d, 1H, Ar-H), 6.25 (dd, 1H, Ar-H), 6.05 (d, 1H, Ar-H), 3.4 (q, 4H, N-CH₂), 1.2 (t, 6H, CH₃)[2][3] |
| ¹³C NMR (CDCl₃) | Predicted: Similar to diethyl analogue with shifts for butyl carbons. | δ 190.5 (CHO), 163.5 (C-OH), 154.0 (C-N), 134.5 (Ar-CH), 110.0 (Ar-C), 108.0 (Ar-CH), 97.0 (Ar-CH), 44.5 (N-CH₂), 12.5 (CH₃)[4][5] |
| IR (KBr, cm⁻¹) | Predicted: Similar to diethyl analogue. | ~3400 (O-H), ~2900 (C-H), ~1640 (C=O, aldehyde), ~1580 (C=C, aromatic)[6][7] |
Synthesis of this compound
The synthesis of 4-(dialkylamino)salicylaldehydes can be achieved through various methods, with the Duff reaction and the Reimer-Tiemann reaction being common approaches for the formylation of phenols. A general procedure for the synthesis of salicylaldehyde derivatives involves the ortho-formylation of the corresponding phenol.[6][8][9]
General Experimental Protocol: Synthesis via Ortho-Formylation
This protocol is a generalized procedure based on the formylation of substituted phenols.
Materials:
-
4-(Dibutylamino)phenol
-
Paraformaldehyde
-
Magnesium chloride
-
Triethylamine
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-(dibutylamino)phenol in toluene, add magnesium chloride and triethylamine.
-
Heat the mixture to reflux for 1 hour.
-
Add paraformaldehyde in one portion and continue refluxing for 4-6 hours.
-
Cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Fundamental Reactivity of the Aldehyde Group
The aldehyde group is the primary site of reactivity in this compound, participating in a variety of important organic transformations.
Caption: Key chemical transformations of the aldehyde group in this compound.
Condensation Reactions
The reaction of the aldehyde group with primary amines to form imines, or Schiff bases, is one of the most facile and widely utilized transformations of this compound.[10][11] These reactions are typically catalyzed by a few drops of acid and proceed with high yields.
Caption: Workflow for the synthesis of Schiff bases from this compound.
This protocol is adapted from the synthesis of a Schiff base from the analogous 4-(diethylamino)salicylaldehyde.[10]
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Anhydrous Zinc Chloride (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of ethanol.
-
Add aniline (0.01 mol) and a few drops of anhydrous zinc chloride to the solution.
-
Reflux the reaction mixture with stirring for 3 hours.
-
Cool the mixture to room temperature to allow the Schiff base product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure Schiff base.
Table 2: Characterization Data for a Representative Schiff Base (Derived from 4-(diethylamino)salicylaldehyde and aniline)
| Spectroscopic Data | Observed Shifts/Bands | Assignment | Reference |
| ¹H NMR (DMSO-d₆) | 8.3-8.7 ppm (s) | C(H)=N proton | [12] |
| 6.3-7.6 ppm (m) | Aromatic protons | [12] | |
| IR (KBr, cm⁻¹) | ~1625 cm⁻¹ | C=N (azomethine) stretch | [10] |
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a C=C bond.[13][14] This reaction is instrumental in the synthesis of coumarins and other heterocyclic systems when using salicylaldehyde derivatives.
This protocol is based on the reaction of salicylaldehyde with ethyl acetoacetate to form a coumarin derivative.[13]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
To a solution of this compound (10 mmol) in ethanol, add ethyl acetoacetate (10 mmol).
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add dilute acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude coumarin derivative.
-
Purify the product by recrystallization.
Oxidation of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.[15][16][17] The choice of oxidant depends on the desired selectivity and reaction conditions.
This is a general procedure for the oxidation of aldehydes to carboxylic acids.[15]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC) with an co-oxidant.
-
Acetone or Dichloromethane
-
Sulfuric acid (dilute)
-
Sodium bisulfite
Procedure (using KMnO₄):
-
Dissolve this compound in acetone.
-
Slowly add a solution of potassium permanganate in water to the stirred solution at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color disappears.
-
Quench the reaction by adding sodium bisulfite solution until the manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Reduction of the Aldehyde Group
The aldehyde can be reduced to the corresponding primary alcohol, 4-(dibutylamino)-2-hydroxybenzyl alcohol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[18]
This protocol is based on the reduction of salicylaldehydes.[18]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve this compound in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
Applications in Drug Development and Fluorescent Probe Design
The versatile reactivity of the aldehyde group in this compound makes it a valuable scaffold in medicinal chemistry and materials science.
Drug Development
Schiff bases derived from salicylaldehydes and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[19][20][21] The imine linkage is often crucial for biological activity, and the lipophilicity imparted by the dibutylamino group can enhance cell permeability.
Caption: A conceptual pathway for the biological action of this compound derivatives.
Fluorescent Probes
The salicylaldehyde core is a well-known fluorophore, and its fluorescence properties can be modulated by reactions at the aldehyde group.[22][23][24][25][26] Condensation of this compound with various molecules can lead to "turn-on" or "turn-off" fluorescent probes for the detection of ions and biomolecules. The dibutylamino group acts as an electron-donating group, which can enhance the fluorescence quantum yield and shift the emission to longer wavelengths.
Conclusion
The aldehyde group of this compound is a focal point of its chemical reactivity, enabling a diverse array of synthetic transformations. Its propensity to undergo condensation reactions, particularly the formation of Schiff bases, has been a cornerstone in the development of novel materials and biologically active compounds. The straightforward oxidation and reduction of the aldehyde further extends its synthetic utility. This guide has provided a detailed overview of these fundamental reactions, complete with generalized experimental protocols and characterization data based on closely related analogues. For researchers and professionals in drug development and materials science, this compound represents a readily accessible and highly versatile building block with significant potential for future innovation. Further research into the specific quantitative aspects of its reactivity and the biological evaluation of its unique derivatives is warranted.
References
- 1. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR spectrum [chemicalbook.com]
- 3. primescholars.com [primescholars.com]
- 4. Salicylaldehyde(90-02-8) 13C NMR [m.chemicalbook.com]
- 5. 4-(Diethylamino)salicylaldehyde(17754-90-4) 13C NMR [m.chemicalbook.com]
- 6. CN117164444B - Synthesis method of salicylaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. hkasme.org [hkasme.org]
- 9. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. recentscientific.com [recentscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 16. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]
- 17. Carboxylic acid synthesis by oxidative cleavage of alkynes [organic-chemistry.org]
- 18. One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electronic and Photophysical Properties of 4-(Dibutylamino)salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic and photophysical properties of 4-(Dibutylamino)salicylaldehyde, a versatile organic compound with significant potential in the development of fluorescent probes and advanced materials. Due to the limited availability of specific experimental data for this compound in the public domain, this guide draws upon the well-documented characteristics of its close structural analog, 4-(Diethylamino)salicylaldehyde, to infer and present its expected photophysical behavior. This document covers its fundamental electronic properties, anticipated solvatochromic effects, and the potential for excited-state intramolecular proton transfer (ESIPT). Detailed experimental protocols for the characterization of its photophysical properties are also provided, along with graphical representations of key processes to facilitate understanding.
Introduction
This compound is a derivative of salicylaldehyde featuring a dibutylamino group at the 4-position. This substitution pattern, with an electron-donating amino group and an electron-withdrawing aldehyde group on an aromatic ring, gives rise to interesting electronic and photophysical properties. Such "push-pull" systems are known to exhibit intramolecular charge transfer (ICT) characteristics, making them sensitive to their local environment and thus valuable as fluorescent probes. While specific research on the dibutyl derivative is sparse, the extensive studies on 4-(diethylamino)salicylaldehyde provide a strong foundation for understanding its behavior.[1][2] This guide aims to consolidate the known information and provide a predictive framework for the properties of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃NO₂ | [3][4] |
| Molecular Weight | 249.35 g/mol | [3][4] |
| CAS Number | 57771-09-2 | [4] |
| Appearance | Light yellow to brown clear liquid | [5] |
| Purity | >96.0% (GC) | [5] |
| Synonyms | 4-(Dibutylamino)-2-hydroxybenzaldehyde | [4][5] |
| Storage Temperature | Frozen (<0°C) | [5] |
| Sensitivity | Light, Air, and Heat Sensitive | [5] |
Electronic and Photophysical Properties
The electronic and photophysical properties of this compound are expected to be dominated by intramolecular charge transfer (ICT) and potentially excited-state intramolecular proton transfer (ESIPT).
Intramolecular Charge Transfer and Solvatochromism
The presence of the electron-donating dibutylamino group and the electron-withdrawing aldehyde group facilitates a charge redistribution upon photoexcitation, leading to an ICT state. This phenomenon is expected to result in a significant dipole moment in the excited state.
A key consequence of this ICT character is solvatochromism , where the absorption and emission spectra of the molecule shift in response to the polarity of the solvent.[6] It is anticipated that this compound will exhibit positive solvatochromism , meaning a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.[6] This is because polar solvents will better stabilize the more polar excited state compared to the ground state, thus lowering the energy of the emitted photon.[6]
While specific values for this compound are not available, Table 2 provides expected trends based on the behavior of similar molecules.
| Property | Expected Behavior in Non-Polar Solvents | Expected Behavior in Polar Solvents |
| Absorption Maximum (λ_abs_) | Shorter wavelength | Longer wavelength |
| Emission Maximum (λ_em_) | Shorter wavelength | Longer wavelength (significant red shift) |
| Stokes Shift | Smaller | Larger |
| Fluorescence Quantum Yield (Φ_F_) | Higher | Lower |
| Fluorescence Lifetime (τ_F_) | Longer | Shorter |
Excited-State Intramolecular Proton Transfer (ESIPT)
The presence of a hydroxyl group ortho to the aldehyde group in the salicylaldehyde moiety introduces the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) .[7][8] Upon excitation, the acidity of the phenolic proton increases, and the basicity of the carbonyl oxygen increases, facilitating the transfer of the proton.[7] This process leads to the formation of a transient keto-tautomer which is responsible for a large Stokes shifted fluorescence.[9][10]
The ESIPT process is often characterized by a dual emission, with one band corresponding to the initial locally excited state and a second, red-shifted band from the keto-tautomer. The efficiency of ESIPT can be influenced by solvent polarity and hydrogen bonding capabilities.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the electronic and photophysical properties of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε) in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a non-polar solvent (e.g., hexane) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to determine the molar extinction coefficient using the Beer-Lambert law.
-
Prepare dilute solutions (typically in the micromolar range to ensure absorbance is within the linear range of the instrument, usually < 1.0) of the compound in each of the selected solvents.
-
Record the absorption spectrum of each solution from approximately 200 nm to 600 nm, using the respective pure solvent as a blank.
-
Identify the wavelength of maximum absorption (λ_abs_) for each solvent.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em_), Stokes shift, and relative fluorescence quantum yield (Φ_F_) in various solvents.
Materials:
-
Solutions prepared for UV-Vis spectroscopy
-
Fluorescence cuvettes (1 cm path length)
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)
Procedure:
-
Using the same solutions prepared for the absorption measurements, record the fluorescence emission spectra in each solvent. The excitation wavelength should be set at the absorption maximum (λ_abs_) determined for each solvent.
-
Identify the wavelength of maximum emission (λ_em_) for each solvent.
-
Calculate the Stokes shift for each solvent (Stokes Shift = λ_em_ - λ_abs_).
-
To determine the relative fluorescence quantum yield, measure the integrated fluorescence intensity and absorbance of the sample and a standard of known quantum yield. The absorbance of both the sample and standard at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_F_) in various solvents.
Materials:
-
Solutions prepared for UV-Vis spectroscopy
-
Fluorescence lifetime spectrometer (e.g., using Time-Correlated Single Photon Counting - TCSPC)
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ_F_). For complex systems, a multi-exponential decay may be observed.
Visualizations
Experimental Workflow
Caption: Experimental workflow for photophysical characterization.
Solvatochromism and Energy Levels
Caption: Energy level diagram illustrating positive solvatochromism.
Conclusion
This compound is a promising molecule with significant potential for applications in materials science and as a fluorescent probe. Its anticipated properties of intramolecular charge transfer and positive solvatochromism make it a sensitive reporter of its local environment. Furthermore, the potential for excited-state intramolecular proton transfer could lead to a large Stokes shift, which is highly desirable for fluorescence imaging applications. The experimental protocols outlined in this guide provide a clear pathway for the detailed characterization of its electronic and photophysical properties. Further research is warranted to fully elucidate the specific photophysical parameters and explore its utility in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 57771-09-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Full-Dimensional Excited-State Intramolecular Proton Transfer Dynamics of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-(Dibutylamino)salicylaldehyde in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibutylamino)salicylaldehyde is a versatile aromatic aldehyde that serves as a key building block in a multitude of organic synthesis applications. Its unique structure, featuring a reactive aldehyde group, a hydroxyl group, and a lipophilic dibutylamino moiety, makes it an attractive starting material for the synthesis of a wide range of complex molecules. The electron-donating nature of the dibutylamino group enhances the reactivity of the aromatic ring and imparts unique photophysical properties to its derivatives, making them particularly useful in the development of fluorescent probes and dyes. This technical guide provides an in-depth overview of the primary applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.
Core Applications and Synthetic Pathways
The reactivity of this compound is dominated by its aldehyde and phenol functionalities, which readily participate in a variety of condensation and cyclization reactions. The most prominent applications include the synthesis of Schiff bases and coumarin derivatives.
Synthesis of Schiff Bases
The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines. These compounds are valuable as ligands in coordination chemistry, as intermediates in the synthesis of bioactive molecules, and as fluorescent chemosensors.[1][2][3] The general reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl group, followed by dehydration.
General Reaction Scheme:
Caption: General synthesis of Schiff bases.
Experimental Protocol: Synthesis of a this compound-derived Schiff Base
This protocol is adapted from general procedures for the synthesis of salicylaldehyde-based Schiff bases.[4]
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.
-
Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by vacuum filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data for Schiff Base Synthesis
While specific yield data for Schiff bases derived from this compound is not extensively reported, reactions with its close analog, 4-(diethylamino)salicylaldehyde, typically proceed in high yields, often exceeding 80-90%.[5]
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 4-(Diethylamino)salicylaldehyde | Aniline | Ethanol | ZnCl2 (cat.) | 3 h (reflux) | >85 | [5] |
| 4-(Diethylamino)salicylaldehyde | Hydrazine | Methanol/DMF | Triethylamine | 60-80 h (70-90°C) | High | [6] |
Synthesis of Coumarin Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is widely employed for the synthesis of coumarin derivatives.[6][7][8][9] this compound can react with active methylene compounds, such as malonic acid derivatives or β-ketoesters, in the presence of a basic catalyst to yield highly fluorescent coumarin structures. The electron-donating dibutylamino group at the 7-position of the resulting coumarin enhances its fluorescence quantum yield.[10]
General Reaction Scheme:
Caption: General synthesis of coumarins.
Experimental Protocol: Synthesis of a 7-(Dibutylamino)coumarin Derivative
This protocol is based on established procedures for the Knoevenagel condensation of salicylaldehydes.[11]
-
Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound and 1.1 equivalents of an active methylene compound (e.g., ethyl acetoacetate or diethyl malonate).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or toluene. Introduce a catalytic amount of a weak base, such as piperidine or L-proline.
-
Reaction: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The structure of the coumarin derivative is confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data for Knoevenagel Condensation
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | High | |
| Substituted Salicylaldehydes | Meldrum's acid | Sodium azide | Water | 73-99 | |
| Salicylaldehyde | Ethyl acetoacetate | Morpholine | Ethanol | 96 | [11] |
Potential in Medicinal Chemistry and Drug Development
The scaffolds derived from this compound, particularly coumarins and Schiff bases, are of significant interest in medicinal chemistry.[12] Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[9] The lipophilic dibutylamino group can enhance the bioavailability and membrane permeability of these compounds, making them promising candidates for drug development.
Schiff bases derived from this compound can act as versatile ligands for metal ions, and their metal complexes have shown potential as antimicrobial and anticancer agents. The ability to tune the electronic and steric properties of the Schiff base by varying the amine component allows for the systematic optimization of their biological activity.
Experimental Workflows
A typical experimental workflow for the synthesis and characterization of a derivative of this compound is depicted below.
Caption: A generalized experimental workflow.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary applications in the synthesis of Schiff bases and coumarin derivatives provide access to a diverse range of compounds with interesting photophysical and biological properties. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive starting material for researchers in materials science, medicinal chemistry, and drug development. Further exploration of its reactivity is likely to uncover new and exciting applications for this powerful synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. unn.edu.ng [unn.edu.ng]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. purerims.smu.ac.za [purerims.smu.ac.za]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. nbinno.com [nbinno.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scitechnol.com [scitechnol.com]
A Comprehensive Technical Review of 4-(Dibutylamino)salicylaldehyde and Its Analogs: Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 4-(dibutylamino)salicylaldehyde and its closely related analogs, with a particular focus on 4-(diethylamino)salicylaldehyde due to the prevalence of available research. These compounds serve as versatile intermediates in organic synthesis for creating complex molecules, including dyes, pharmaceuticals, and other advanced materials.[1] This document details their chemical properties, synthesis methodologies, and significant biological activities, presenting quantitative data and experimental protocols to support further research and development.
Physicochemical Properties
4-(Dialkylamino)salicylaldehydes are aromatic aldehydes characterized by a hydroxyl group at position 2 and a dialkylamino group at position 4 of the benzene ring. This substitution pattern imparts specific reactivity and spectroscopic properties. The core structure is a salicylaldehyde moiety, which is known for its versatility in forming Schiff bases and other derivatives.[2][3] The properties of this compound and its more commonly studied diethylamino analog are summarized below.
Table 1: Physicochemical Properties of 4-(Dialkylamino)salicylaldehydes
| Property | This compound | 4-(Diethylamino)salicylaldehyde |
| IUPAC Name | 4-(dibutylamino)-2-hydroxybenzaldehyde[4] | 4-(diethylamino)-2-hydroxybenzaldehyde[5] |
| CAS Number | 57771-09-2[4][6] | 17754-90-4[7] |
| Molecular Formula | C₁₅H₂₃NO₂[4][6] | C₁₁H₁₅NO₂[5][8] |
| Molecular Weight | 249.35 g/mol [4][6] | 193.24 g/mol [5][7] |
| Appearance | Not specified | Pink to light brown or purple powder[8] |
| Melting Point | Not specified | 60-62 °C |
Synthesis and Chemical Reactivity
The synthesis of 4-(dialkylamino)salicylaldehyde analogs typically involves the reaction of a suitably substituted fluorobenzaldehyde with a secondary amine.[9] The reactive aldehyde and hydroxyl groups on the salicylaldehyde scaffold make these compounds ideal for various chemical transformations, particularly condensation reactions to form Schiff bases and heterocyclic compounds.[1][7]
The synthesis of these compounds follows a logical progression from starting materials to the final, purified product.
Caption: A generalized workflow for the synthesis and purification of 4-(dialkylamino)salicylaldehydes.
Source: Adapted from Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer.[9]
-
Reactants: Combine 4-fluorobenzaldehyde and dipropylamine in a reaction vessel.
-
Reaction Conditions: Heat the mixture at 100 °C for 48 hours.
-
Purification: After the reaction is complete, purify the crude product using column chromatography.
-
Eluent: Use a solvent system of 5% ethyl acetate in petroleum ether.
-
Yield: This process affords the final product as a yellow oil with a reported yield of 56%.[9]
These salicylaldehyde derivatives are excellent precursors for Schiff bases. A patented method details the synthesis of a 4-(diethylamino)-salicylaldehyde hydrazine di-Schiff base.
Source: Adapted from CN103086919A - In-situ synthesis method for 4-(diethylamino)-salicylaldehyde hydrazine hydrate bis-schiff base.[10]
-
Dissolution: Dissolve 0.7-0.8 g of 4-(diethylamino)salicylaldehyde and 0.2-0.3 g of carbohydrazide in 8-12 mL of a 1:1 mixed solvent of anhydrous methanol and N,N'-dimethylformamide (DMF).
-
pH Adjustment: Slowly add triethylamine to the solution while stirring to adjust the pH to a value between 6 and 7.
-
Reaction: Transfer the solution to a polytetrafluoroethylene (PTFE) reactor and heat at 70-90 °C for 60-80 hours.
-
Isolation: Cool the reactor to room temperature, open it, and filter the resulting solid.
-
Washing: Wash the filtered product with an anhydrous ethanol solution to obtain the final 4-(diethylamino)-salicylaldehyde hydrazine di-Schiff base compound.[10]
Biological Activities and Applications
Analogs of this compound have been investigated for a range of biological activities. The diethylamino analog, in particular, has been used to synthesize thiosemicarbazones that act as multi-target enzyme inhibitors.
A novel series of thiosemicarbazones derived from 4-(diethylamino)salicylaldehyde demonstrated potent inhibitory activity against several enzymes implicated in multifactorial diseases like Alzheimer's.[11] The inhibitory constants (Ki) are detailed below.
Caption: Multi-target inhibition of key enzymes by 4-(diethylamino)salicylaldehyde-based thiosemicarbazones.
Table 2: Enzyme Inhibition by 4-(Diethylamino)salicylaldehyde-based Thiosemicarbazones (3a-p)
| Enzyme Target | Ki Range (nM) | Reference |
| Acetylcholinesterase (AChE) | 121.74 ± 23.52 to 548.63 ± 73.74 | [11] |
| Butyrylcholinesterase (BChE) | 132.85 ± 12.53 to 618.53 ± 74.23 | [11] |
| Human Carbonic Anhydrase I (hCA I) | 407.73 ± 43.71 to 1104.11 ± 80.66 | [11] |
| Human Carbonic Anhydrase II (hCA II) | 323.04 ± 56.88 to 991.62 ± 77.26 | [11] |
| α-Glycosidase | 77.85 ± 10.64 to 124.95 ± 11.44 (most effective) | [11] |
These findings suggest that the 4-(diethylamino)salicylaldehyde scaffold is a promising starting point for developing multi-target-directed ligands for complex diseases.[11]
Related benzaldehyde compounds are known to interact with aldehyde dehydrogenases (ALDH). Specifically, 4-(diethylamino)benzaldehyde (DEAB) is recognized as a broad, reversible inhibitor of several ALDH isoforms.[9] Interestingly, early studies showed that 4-(dibutylamino)benzaldehyde had a low binding affinity for ALDH1.[9] This highlights how the nature of the alkyl substituent on the amino group can significantly modulate biological activity.
Secondary amines derived from salicylaldehyde have been synthesized and evaluated for their biological potential.[2][12] These compounds demonstrated notable antioxidant properties in ABTS and phenanthroline assays.[2]
Table 3: Antioxidant Activity of Salicylaldehyde-Derived Secondary Amines
| Assay | Measurement | Value Range | Reference |
| ABTS Assay | IC₅₀ | 5.14 ± 0.11 to 9.91 ± 0.19 µM | [2] |
| Phenanthroline Assay | A₀.₅ | 9.42 to 31.73 µM | [2][12] |
IC₅₀ represents the concentration required for 50% inhibition. A₀.₅ represents the concentration at which the absorbance is 0.5.
Compound 2 in the study showed the highest antioxidant activity in the ABTS assay, with an IC₅₀ value of 5.14 ± 0.11 µM, surpassing that of the standard antioxidants BHT and BHA.[2] Additionally, some of these compounds exhibited moderate anti-inflammatory activity.[12]
Conclusion
This compound and its analogs, especially the well-studied 4-(diethylamino)salicylaldehyde, are valuable chemical intermediates. Their straightforward synthesis and reactive functional groups allow for the creation of a diverse range of derivatives. Research into these derivatives has revealed significant biological activities, including potent, multi-target enzyme inhibition and antioxidant properties. The data strongly suggests that the salicylaldehyde scaffold is a promising platform for the design and development of novel therapeutic agents and other advanced functional materials. Further investigation into the structure-activity relationships, particularly concerning the alkyl chain length on the amino group, is warranted to fully exploit the potential of this chemical class.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-(二乙氨基)水杨醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 209480250 [thermofisher.com]
- 9. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103086919A - In-situ synthesis method for 4-(diethylamino)-salicylaldehyde hydrazine hydrate bis-schiff base - Google Patents [patents.google.com]
- 11. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(Dibutylamino)salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Schiff bases derived from 4-(dibutylamino)salicylaldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail the experimental procedure, present key quantitative data for analogous compounds, and illustrate the general synthetic workflow.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
This protocol is a generalized method based on the synthesis of Schiff bases from substituted salicylaldehydes.[1][2] The reaction involves the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol (absolute)
-
Catalyst (e.g., a few drops of glacial acetic acid or anhydrous ZnCl2)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator (optional)
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.
-
Addition of Amine: To the stirring solution, add 1 equivalent of the desired primary amine.
-
Catalyst Addition: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid or a small quantity of anhydrous ZnCl2 to the reaction mixture.[3]
-
Reaction: Attach a condenser to the flask and reflux the mixture with continuous stirring for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator.
-
Purification:
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with distilled water to remove unreacted starting materials and the catalyst.[3]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3]
-
-
Drying: Dry the purified Schiff base product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl2 or P4O10).
-
Characterization: Characterize the final product using standard analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Quantitative Data
The following table summarizes representative quantitative data for Schiff bases derived from substituted salicylaldehydes. Note that the specific values for derivatives of this compound may vary.
| Schiff Base Derivative (from Salicylaldehyde) | Amine Reactant | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) (νC=N) | Reference |
| 5-Chlorosalicylidene-alanine | α-alanine | 96.08 | - | 1737.06 | |
| 5-Nitrosalicylidene-alanine | α-alanine | 92 | - | 1612.30 | |
| Salicylidene-2,4-dinitrophenylhydrazine | 2,4-dinitrophenylhydrazine | 67 | 220 | - | [4] |
| N,N-bis(salicylaldehyde)-ethylenediamine | Ethylenediamine | 85.5 | - | - | |
| Salicylidene-aniline | Aniline | 80-95 (Microwave) | - | - | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a Schiff base from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. recentscientific.com [recentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS AND CHARACTERIZATION OF SALICYLALDEHYDE AND 2,4-DINITROPHENYL HYDRAZINE SCHIFF BASE WITH ITS COBALT (II) AND MANGANESE (II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Dibutylamino)salicylaldehyde as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(Dibutylamino)salicylaldehyde as a fluorescent probe for the detection of various metal ions. The methodologies outlined are based on established principles for analogous salicylaldehyde-based chemosensors.
Introduction
This compound is a fluorescent molecule belonging to the salicylaldehyde family of compounds. These compounds and their derivatives, particularly Schiff bases, are widely recognized for their ability to act as chemosensors for metal ions. The core principle of their function lies in the modulation of their photophysical properties upon coordination with a metal ion. The presence of a dibutylamino group at the 4-position acts as an electron-donating group, enhancing the molecule's fluorescence properties. The aldehyde and hydroxyl groups on the aromatic ring provide a coordination site for metal ions. This coordination event often leads to a significant change in the fluorescence intensity or a shift in the emission wavelength, enabling the qualitative and quantitative detection of specific metal ions.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism by which this compound and its Schiff base derivatives detect metal ions is through Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe may exhibit weak fluorescence due to non-radiative decay processes such as photoinduced electron transfer (PET) and C=N isomerization (in the case of Schiff bases). Upon binding to a metal ion, a rigid chelate ring is formed, which restricts these non-radiative decay pathways. This conformational rigidity minimizes energy loss through vibrational and rotational motions, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" fluorescent signal.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for salicylaldehyde-based fluorescent probes for metal ion detection. Note: The specific values for this compound need to be experimentally determined. The data presented here are based on analogous compounds and serve as a guideline.
| Parameter | Zn²⁺ | Al³⁺ | Fe³⁺ | Cu²⁺ |
| Excitation Wavelength (λex) | ~370 - 420 nm | ~365 - 410 nm | ~380 - 430 nm | ~390 - 440 nm |
| Emission Wavelength (λem) | ~450 - 510 nm | ~490 - 530 nm | Quenching | Quenching |
| Quantum Yield (Φ) (Probe) | Low | Low | Low | Low |
| Quantum Yield (Φ) (Complex) | Moderate to High | Moderate to High | N/A | N/A |
| Binding Constant (Ka) | 10⁴ - 10⁵ M⁻¹ | 10⁴ - 10⁶ M⁻¹ | 10⁴ - 10⁵ M⁻¹ | 10⁴ - 10⁵ M⁻¹ |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁸ M | 10⁻⁷ - 10⁻⁹ M | 10⁻⁶ - 10⁻⁷ M | 10⁻⁶ - 10⁻⁷ M |
| Stoichiometry (Probe:Metal) | 1:1 or 2:1 | 1:1 or 2:1 | 1:1 | 1:1 |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its application in metal ion detection.
Synthesis of this compound
This protocol is adapted from standard formylation reactions of substituted phenols.
Materials:
-
4-(Dibutylamino)phenol
-
Paraformaldehyde
-
Magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-(Dibutylamino)phenol (1 equivalent) and MgCl₂ (2 equivalents) in anhydrous toluene.
-
Add triethylamine (4 equivalents) to the mixture and stir at room temperature for 30 minutes.
-
Add paraformaldehyde (3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by adding 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
General Protocol for Metal Ion Detection
Materials and Equipment:
-
Stock solution of this compound (Probe) in a suitable solvent (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water or the same solvent as the probe).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Test Solutions:
-
In a series of test tubes, prepare solutions with a fixed concentration of the probe (e.g., 10 µM) in the chosen buffer system (e.g., HEPES buffer in a DMSO/water mixture).
-
Prepare a blank solution containing only the buffer.
-
-
Fluorescence Titration:
-
Transfer the probe solution to a quartz cuvette and record its initial fluorescence spectrum to determine the excitation and emission maxima.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Prepare a set of solutions, each containing the probe at a fixed concentration (e.g., 10 µM).
-
To each solution, add a specific metal ion of interest (e.g., 2-10 equivalents).
-
Include a wide range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺).
-
Record the fluorescence spectrum of each solution and compare the fluorescence response.
-
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant, but their molar fractions are varied from 0 to 1.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity against the molar fraction of the probe. The maximum of the plot will indicate the stoichiometry of the complex.
-
-
Calculation of Limit of Detection (LOD):
-
Measure the fluorescence intensity of the blank solution (probe only) multiple times (n ≥ 10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of the target metal ion and plot the fluorescence intensity versus concentration.
-
The slope of the linear portion of this plot (k) is determined.
-
The LOD is calculated using the formula: LOD = 3σ / k .
-
Caption: Experimental workflow for metal ion detection.
Applications
-
Environmental Monitoring: Detection of heavy metal ion contamination in water and soil samples.
-
Biological Imaging: Visualization of metal ion distribution and fluctuation in living cells.
-
Drug Development: Screening for compounds that modulate metal ion homeostasis.
-
Industrial Process Monitoring: Real-time analysis of metal ion concentrations in industrial effluents.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood, especially during the synthesis and handling of organic solvents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of all chemical waste according to institutional and local regulations.
Application Notes & Protocols: Detection of Zinc Ions using 4-(Dibutylamino)salicylaldehyde
These application notes provide a comprehensive guide for the detection of zinc ions (Zn²⁺) using the fluorescent chemosensor 4-(Dibutylamino)salicylaldehyde. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development.
Introduction
Zinc is an essential trace element crucial for a multitude of physiological and pathological processes. The development of selective and sensitive fluorescent probes for the detection of Zn²⁺ is of significant interest for both environmental and biological applications. This compound is a fluorescent probe designed for the detection of Zn²⁺. The underlying detection mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence due to processes like photo-induced electron transfer (PET). Upon binding with a Zn²⁺ ion, a stable complex is formed, which restricts these non-radiative decay pathways, leading to a significant "turn-on" fluorescence response.
Signaling Pathway and Detection Mechanism
The detection of Zn²⁺ by this compound is predicated on the formation of a coordination complex that enhances the fluorophore's quantum yield.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of salicylaldehyde-based fluorescent probes for Zn²⁺ detection. The exact values for this compound should be determined experimentally.
| Parameter | Typical Value Range | Description |
| Excitation Wavelength (λex) | 370 - 420 nm | The wavelength of light used to excite the probe-Zn²⁺ complex. |
| Emission Wavelength (λem) | 450 - 550 nm | The wavelength of maximum fluorescence intensity of the probe-Zn²⁺ complex. |
| Limit of Detection (LOD) | 10 nM - 1 µM | The lowest concentration of Zn²⁺ that can be reliably detected.[1][2] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 or 2:1 | The molar ratio in which the probe binds to Zn²⁺ ions.[2][3] |
| Response Time | < 5 minutes | The time required to reach a stable fluorescence signal after the addition of Zn²⁺. |
| Optimal pH Range | 7.0 - 8.5 | The pH range in which the probe exhibits optimal performance for Zn²⁺ detection.[4] |
| Selectivity | High against common cations | The probe shows a preferential fluorescence response to Zn²⁺ over other metal ions like Na⁺, K⁺, Ca²⁺, Mg²⁺. |
Experimental Protocols
4.1. Materials and Reagents
-
This compound (Probe)
-
Zinc Chloride (ZnCl₂) or Zinc Sulfate (ZnSO₄)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer or Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO) or Ethanol (for probe stock solution)
-
Deionized water
-
Salts of other metal ions for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂)
-
Fluorescence spectrophotometer
-
pH meter
-
Calibrated micropipettes
4.2. Preparation of Solutions
-
Probe Stock Solution (1 mM):
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in a minimal amount of spectroscopic grade DMSO or ethanol.
-
Dilute with the same solvent to a final concentration of 1 mM.
-
Store the stock solution at 4°C in the dark.
-
-
Buffer Solution (e.g., 10 mM HEPES, pH 7.4):
-
Dissolve the appropriate amount of HEPES in deionized water.
-
Adjust the pH to 7.4 using a 1 M NaOH solution.
-
Bring the final volume to the desired amount with deionized water.
-
-
Zinc Stock Solution (10 mM):
-
Dissolve an accurately weighed amount of ZnCl₂ in the buffer solution to make a 10 mM stock solution.
-
Prepare fresh working solutions of lower concentrations by serial dilution in the buffer.
-
-
Interfering Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of other metal salts in the buffer solution for selectivity experiments.
-
4.3. Protocol for Fluorescence Measurements
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
Determine the optimal excitation wavelength by scanning the absorption spectrum of the probe-Zn²⁺ complex. The excitation wavelength is typically set near the absorption maximum.
-
-
Titration Protocol:
-
Pipette 2 mL of the buffer solution into a quartz cuvette.
-
Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well by gentle inversion.
-
Record the initial fluorescence spectrum of the probe alone.
-
Incrementally add small aliquots of a standard Zn²⁺ solution (e.g., 100 µM) to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
4.4. Determination of the Limit of Detection (LOD)
-
Prepare a blank solution containing only the probe in the buffer.
-
Measure the fluorescence intensity of the blank solution at least 10 times and calculate the standard deviation (σ).
-
Prepare a series of diluted Zn²⁺ solutions and measure their fluorescence response.
-
Plot the fluorescence intensity versus Zn²⁺ concentration in the low concentration range to obtain the slope of the calibration curve (k).
-
Calculate the LOD using the formula: LOD = 3σ / k .[3]
4.5. Selectivity Study Protocol
-
Prepare a set of cuvettes.
-
To each cuvette, add 2 mL of buffer and the probe to a final concentration of 10 µM.
-
To one cuvette, add a specific concentration of Zn²⁺ (e.g., 5 equivalents).
-
To the other cuvettes, add the same concentration of various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺).
-
Record the fluorescence intensity for each sample at the emission maximum.
-
For competitive selectivity, first add the interfering ion to a solution of the probe, record the spectrum, and then add Zn²⁺ to the same solution and record the final spectrum.
-
Compare the fluorescence response in the presence of Zn²⁺ to that in the presence of other metal ions.
Experimental Workflow
The following diagram outlines the general workflow for the experimental procedures.
Caption: General workflow for Zn²⁺ detection using a fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Dibutylamino)salicylaldehyde in the Preparation of Fluorescent Chemosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibutylamino)salicylaldehyde is a versatile building block in the design and synthesis of fluorescent chemosensors. Its electron-donating dibutylamino group and the reactive aldehyde functionality, combined with the hydroxyl group, provide a platform for creating Schiff base ligands that exhibit significant changes in their fluorescence properties upon coordination with specific analytes. These chemosensors are instrumental in the selective and sensitive detection of various metal ions and anions, finding applications in environmental monitoring, biological imaging, and pharmaceutical analysis. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent chemosensors derived from this compound.
General Principles of Sensing
The fluorescent chemosensors derived from this compound typically operate on several photophysical principles, including:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding with a metal ion, the conformational rigidity of the sensor molecule increases, which reduces non-radiative decay pathways and leads to a significant enhancement of fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the free sensor, a photoinduced electron transfer process from the electron-rich amino group to the fluorophore can quench the fluorescence. Binding of an analyte to the receptor part can inhibit this PET process, resulting in a "turn-on" fluorescence response.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the ortho-hydroxyl group allows for proton transfer in the excited state. The interaction with an analyte can either promote or inhibit the ESIPT process, leading to a change in the fluorescence emission wavelength and intensity.
Synthesis of this compound Based Chemosensors
The most common method for preparing fluorescent chemosensors from this compound is through Schiff base condensation with a primary amine. This reaction forms an imine linkage (-C=N-) and extends the conjugation of the system, which is crucial for its fluorescent properties.
Experimental Protocol: General Synthesis of a Schiff Base Chemosensor
This protocol describes a general method for the synthesis of a Schiff base fluorescent sensor by reacting this compound with a generic primary amine (e.g., ethylenediamine, hydrazine, or a substituted aniline).
Materials:
-
This compound
-
Primary amine (e.g., ethylenediamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as a catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 0.5 to 1.0 equivalents of the primary amine (for a 2:1 or 1:1 condensation, respectively). For example, for a sensor designed to bind a metal ion in a 2:1 ligand-to-metal ratio, a diamine like ethylenediamine would be reacted with two equivalents of the aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Attach a condenser to the flask and reflux the mixture with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature. The Schiff base product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base chemosensor.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Application: Detection of Metal Ions and Anions
Schiff base chemosensors derived from this compound have been successfully employed for the detection of various analytes. Below are examples of their applications and the corresponding quantitative data.
Quantitative Data for Fluorescent Chemosensors
The following tables summarize the key performance indicators of fluorescent chemosensors based on salicylaldehyde derivatives for the detection of common analytes. While specific data for this compound sensors is being actively researched, the data from structurally similar sensors provide a strong indication of their potential performance.
Table 1: Performance Data for Al³⁺ Detection
| Sensor Structure Moiety | Limit of Detection (LOD) | Binding Constant (Kₐ) | Stoichiometry (Sensor:Al³⁺) | Solvent System | Reference |
| Salicylaldehyde Hydrazone | 5.3 x 10⁻⁸ M | - | - | Water-Acetonitrile | [1] |
| Salicylaldehyde Hydrazone | 1.98 x 10⁻⁸ M | - | 2:1 | DMSO/H₂O | |
| Salicylaldehyde-p-aminoacetophenone | 4.79 x 10⁻⁸ M | - | 2:1 | DMSO/H₂O | |
| (Z)-N-benzylidenenaphthalen-1-amine | 5 x 10⁻⁵ M | - | 3:1 | - | [1] |
Table 2: Performance Data for Zn²⁺ Detection
| Sensor Structure Moiety | Limit of Detection (LOD) | Binding Constant (Kₐ) | Stoichiometry (Sensor:Zn²⁺) | Solvent System | Reference |
| Diarylethene with 4-diethylamino-salicylaldehyde | 2.6 x 10⁻⁷ M | 3.1 x 10⁴ M⁻¹ | 1:1 | Methanol | |
| Coumarin-based probe | 3.43 x 10⁻⁹ M | 2.39 x 10⁴ M⁻¹ | 1:1 | - | |
| 4-N,N-dimethylaminoaniline salicylaldehyde Schiff-base | - | - | - | Aqueous solution | [2] |
Table 3: Performance Data for F⁻ Detection
| Sensor Structure Moiety | Limit of Detection (LOD) | Binding Constant (Kₐ) | Stoichiometry (Sensor:F⁻) | Solvent System | Reference |
| Simple Salicylaldehyde-based sensor | 7.5 x 10⁻⁷ M | - | - | - | |
| Schiff-based colorimetric sensor | - | 1.32 x 10⁵ M⁻² | 1:2 | CH₃CN | [3] |
Experimental Protocols for Fluorescence Measurements
Protocol: Fluorescence Titration for Metal Ion Sensing
This protocol outlines the general procedure for performing a fluorescence titration experiment to determine the binding affinity and stoichiometry of a this compound-based chemosensor with a metal ion.
Materials and Equipment:
-
Stock solution of the chemosensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solution of the metal salt (e.g., Al(NO₃)₃, ZnCl₂, 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Sensor Solution: Prepare a solution of the chemosensor at a fixed concentration (e.g., 10 µM) in the desired buffer system. The final concentration of the organic solvent (from the stock solution) should be kept low (e.g., <1%) to minimize its effect on the measurements.
-
Instrument Setup: Set the excitation wavelength (λex) to the absorption maximum of the chemosensor and record the emission spectrum over a suitable wavelength range. The excitation and emission slit widths should be optimized for a good signal-to-noise ratio.
-
Titration:
-
Record the fluorescence spectrum of the sensor solution alone (blank).
-
Add incremental amounts of the metal ion stock solution to the cuvette containing the sensor solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.
-
Binding Constant (Kₐ): The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis. The Benesi-Hildebrand equation can also be used for a 1:1 complex.
-
Limit of Detection (LOD): The LOD is typically calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve at low analyte concentrations.
-
Protocol: Job's Plot for Stoichiometry Determination
A Job's plot is used to determine the binding stoichiometry of the sensor-analyte complex.
Procedure:
-
Prepare a series of solutions where the total molar concentration of the sensor and the analyte is kept constant, but their mole fractions are varied. For example, if the total concentration is 10 µM, prepare solutions with [Sensor] + [Analyte] = 10 µM, where the mole fraction of the sensor ranges from 0 to 1.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the mixture and F₀ is the fluorescence of the sensor alone at that concentration) against the mole fraction of the sensor.
-
The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 indicates a 2:1 (sensor:analyte) stoichiometry.
Visualizations
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Workflow: Fluorescence Titration
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Fluorescence determination of Fe( iii ) in drinking water using a new fluorescence chemosensor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05144C [pubs.rsc.org]
Application of 4-(Dibutylamino)salicylaldehyde Derivatives in Bioimaging: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorescent probes derived from 4-(dibutylamino)salicylaldehyde in the field of bioimaging. These probes are valuable tools for visualizing and quantifying various physiological parameters within living cells and tissues, owing to their sensitivity to the local microenvironment. The information presented herein is curated from recent scientific literature and is intended to guide researchers in the effective application of these powerful imaging agents.
I. Introduction to this compound Derivatives in Bioimaging
Fluorescent probes are indispensable tools in modern biological and medical research, enabling the visualization of cellular structures and the dynamic tracking of biological processes in real-time. Among the various classes of fluorophores, derivatives of this compound have emerged as versatile platforms for the development of "smart" probes. These molecules can be chemically modified to selectively respond to specific analytes or changes in the cellular environment, such as viscosity, pH, and metal ion concentration.
The core structure, featuring a salicylaldehyde moiety with a dibutylamino group, provides a strong electron-donating character, which is fundamental to its photophysical properties. The aldehyde group serves as a reactive handle for synthesizing a diverse range of Schiff base derivatives, allowing for the fine-tuning of the probe's spectral properties and target specificity. The underlying mechanisms of action for many of these probes involve processes such as Twisted Intramolecular Charge Transfer (TICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Photoinduced Electron Transfer (PET), which translate changes in the microenvironment into a detectable fluorescence signal.
II. Key Bioimaging Applications
Derivatives of this compound and its close structural analogs, such as those based on 4-(diethylamino)salicylaldehyde, have been successfully employed in several key bioimaging applications:
-
Viscosity Sensing: Cellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules and is associated with various cellular processes and diseases. Probes based on salicylaldehyde derivatives can exhibit viscosity-sensitive fluorescence, typically through the restriction of intramolecular rotation in viscous environments, leading to a "turn-on" fluorescence response.
-
pH Sensing: The ability to monitor pH changes in specific cellular compartments, such as lysosomes, is crucial for understanding cellular homeostasis and disease progression. Salicylaldehyde-based probes can be designed to exhibit pH-dependent fluorescence, enabling the visualization of acidic organelles.
-
Metal Ion Detection: Metal ions like Zn²⁺, Al³⁺, and Cu²⁺ play vital roles as cofactors in enzymes and signaling molecules. Dysregulation of their homeostasis is linked to various pathologies. Schiff base derivatives of salicylaldehyde can act as chemosensors, displaying a change in fluorescence upon binding to specific metal ions.
III. Quantitative Data of Salicylaldehyde-Based Fluorescent Probes
The following table summarizes the key photophysical properties of representative salicylaldehyde-based fluorescent probes from the literature. This data allows for a comparative assessment of their performance characteristics.
| Probe Name/Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| DTPMP (based on 4-(diethylamino)-2-hydroxybenzaldehyde) | Viscosity | ~450 | ~532 | ~82 | Not Reported | Not Applicable | [1] |
| SNN (Schiff base chemosensor) | Al³⁺ | Not Reported | 493 | Not Reported | Not Reported | 3.99 nM | [2] |
| SNN (Schiff base chemosensor) | Zn²⁺ | Not Reported | 434 | Not Reported | Not Reported | 1.33 nM | [2] |
| CySBH (salicylaldehyde benzoyl hydrazone) | Cu²⁺ | Not Reported | Near-Infrared | Not Reported | Not Reported | Not Reported | [3] |
| Salicylaldehyde | Zn²⁺ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
IV. Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative probe and its application in cellular viscosity imaging.
A. Synthesis of a Representative Viscosity Probe (Adapted from similar salicylaldehyde derivatives)
This protocol describes the synthesis of a Schiff base derivative, which is a common strategy for creating fluorescent probes from this compound.
Materials:
-
This compound
-
An appropriate amine-containing recognition moiety (e.g., 4-(trifluoromethyl)aniline for a viscosity-sensitive probe)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
Add 1.1 mmol of the amine-containing recognition moiety to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the precipitate by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Protocol for Cellular Viscosity Imaging
This protocol provides a general guideline for using a this compound-derived viscosity probe for imaging in live cells. Note: Optimal probe concentration and incubation times should be determined empirically for each cell line and experimental condition.
Materials:
-
Fluorescent viscosity probe (synthesized as described above)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Confocal laser scanning microscope
-
Incubator (37 °C, 5% CO₂)
-
Viscosity modulating agents (optional, e.g., Nystatin or Monensin to increase intracellular viscosity)
Procedure:
-
Probe Stock Solution Preparation: Prepare a 1-5 mM stock solution of the fluorescent probe in sterile DMSO. Store the stock solution at -20 °C, protected from light.
-
Cell Culture: Plate the cells on glass-bottom dishes and culture them in a 37 °C, 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Immediately image the cells using a confocal laser scanning microscope equipped with appropriate laser lines and emission filters based on the probe's spectral characteristics. For a typical salicylaldehyde-based viscosity probe, excitation may be around 450-488 nm, and emission collected around 500-600 nm.
-
Acquire images in both bright-field and fluorescence channels.
-
-
(Optional) Viscosity Modulation: To confirm the probe's response to viscosity, treat the probe-loaded cells with a viscosity-modulating agent (e.g., 10 µM Nystatin) for a defined period before or during imaging and observe the change in fluorescence intensity.
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general mechanism of a viscosity-sensitive probe and a typical experimental workflow for cellular imaging.
Caption: Mechanism of a TICT-based viscosity probe.
Caption: Experimental workflow for cellular imaging.
VI. Conclusion
Derivatives of this compound represent a versatile and powerful class of fluorescent probes for bioimaging. Their straightforward synthesis and tunable photophysical properties make them adaptable for a range of applications, including the sensing of viscosity, pH, and metal ions. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the utility of these probes in their own biological investigations. As with any fluorescent probe, careful optimization of experimental conditions is paramount to achieving reliable and reproducible results.
References
Application Notes and Protocols for Fluorescence Microscopy Using 4-(Dibutylamino)salicylaldehyde-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(Dibutylamino)salicylaldehyde are a versatile class of fluorescent probes with applications in cellular imaging. Their utility stems from their sensitivity to the local microenvironment, which allows for the visualization and quantification of key cellular parameters such as polarity, viscosity, and the presence of specific metal ions. The core structure, featuring an electron-donating dibutylamino group and an electron-withdrawing aldehyde group on a salicylaldehyde scaffold, gives rise to intramolecular charge transfer (ICT) characteristics. This property is fundamental to their function as environmental sensors. These probes are valuable tools in cell biology and drug development for studying cellular processes, disease states, and drug-induced effects.
Applications
This document provides detailed protocols for the use of this compound-based probes in three primary applications:
-
Sensing Microenvironmental Polarity: Monitoring changes in the polarity of cellular compartments, such as lipid droplets.
-
Measuring Microviscosity: Quantifying the viscosity of intracellular environments, like the cytoplasm or specific organelles.
-
Detecting Metal Ions: Visualizing the distribution and concentration of biologically relevant metal ions, such as Zn²⁺.
Data Presentation: Photophysical Properties
The photophysical properties of this compound-based probes are highly dependent on their environment. The following tables summarize representative quantitative data for probes of this class.
Table 1: Polarity-Dependent Photophysical Properties
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Cyclohexane | 2.0 | ~400 | ~480 | ~80 | ~0.85 |
| Toluene | 2.4 | ~410 | ~500 | ~90 | ~0.70 |
| Dichloromethane | 8.9 | ~425 | ~530 | ~105 | ~0.55 |
| Acetonitrile | 37.5 | ~430 | ~560 | ~130 | ~0.30 |
| Ethanol | 24.6 | ~435 | ~580 | ~145 | ~0.15 |
| Water | 80.1 | ~440 | ~620 | ~180 | <0.05 |
Note: The values presented are representative and can vary based on the specific molecular structure of the probe.
Table 2: Viscosity-Dependent Photophysical Properties
| Solvent System | Viscosity (cP) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Lifetime (τ, ns) | Quantum Yield (Φ_f) |
| Methanol | 0.55 | ~430 | ~570 | ~1.5 | ~0.10 |
| Ethanol/Glycerol (80:20) | 5 | ~430 | ~565 | ~2.0 | ~0.30 |
| Ethanol/Glycerol (50:50) | 50 | ~430 | ~560 | ~3.5 | ~0.60 |
| Ethanol/Glycerol (20:80) | 200 | ~430 | ~555 | ~4.5 | ~0.80 |
| Glycerol | 950 | ~430 | ~550 | ~5.0 | ~0.95 |
Note: These probes often act as "molecular rotors," where increased viscosity restricts intramolecular rotation, leading to enhanced fluorescence quantum yield and a longer fluorescence lifetime.
Table 3: Metal Ion Sensing Properties (Example: Zn²⁺)
| Parameter | Free Probe | Probe + Zn²⁺ |
| Excitation Max (λ_ex, nm) | ~450 | ~470 |
| Emission Max (λ_em, nm) | ~530 | ~510 |
| Quantum Yield (Φ_f) | Low (<0.1) | High (>0.5) |
| Fluorescence Response | "Turn-off" or weak | "Turn-on" |
| Binding Stoichiometry | - | 1:1 (Probe:Zn²⁺) |
| Dissociation Constant (K_d) | - | Varies (nM to µM range) |
Note: The binding of a metal ion can lead to chelation-enhanced fluorescence (CHEF) by rigidifying the probe structure and suppressing non-radiative decay pathways.
Experimental Protocols
General Preparation of Probe Stock Solution
-
Materials:
-
This compound-based probe (lyophilized powder)
-
High-quality, anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of the lyophilized probe to warm to room temperature before opening to prevent condensation.
-
Prepare a 1 mM stock solution by dissolving the probe in DMSO. For example, for a probe with a molecular weight of 249.35 g/mol , dissolve 0.25 mg in 1 mL of DMSO.
-
Vortex briefly to ensure the probe is fully dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C, protected from light.
-
Protocol for Imaging Microenvironmental Polarity (e.g., in Lipid Droplets)
-
Cell Culture and Seeding:
-
Culture cells of interest (e.g., HeLa, HepG2) in a suitable medium in a 37°C incubator with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or chambered coverslips suitable for fluorescence microscopy. Allow the cells to adhere and grow to 60-80% confluency.
-
To induce lipid droplet formation, the culture medium can be supplemented with oleic acid (100-200 µM) for 12-24 hours prior to staining.
-
-
Probe Loading and Staining:
-
Prepare a fresh staining solution by diluting the 1 mM probe stock solution in pre-warmed, serum-free culture medium or phosphate-buffered saline (PBS) to a final concentration of 1-5 µM. The optimal concentration should be determined experimentally.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed culture medium or a suitable live-cell imaging buffer to the cells.
-
Image the cells immediately using a confocal or widefield fluorescence microscope.
-
-
Microscopy Settings (Representative):
-
Excitation: ~405 nm or ~488 nm laser line, depending on the specific probe and desired spectral separation from other fluorophores.
-
Emission: Collect emission across a spectral range (e.g., 450-650 nm) to observe solvatochromic shifts, or use specific filter sets for ratiometric imaging (e.g., Channel 1: 460-510 nm for lower polarity, Channel 2: 530-580 nm for higher polarity).
-
Objective: 60x or 100x oil immersion objective.
-
Imaging Mode: For quantitative analysis, ratiometric imaging is recommended. Acquire images in two different emission channels and calculate the ratio of intensities pixel-by-pixel.
-
Protocol for Measuring Microviscosity using Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Cell Culture and Seeding:
-
Follow the same procedure as for polarity imaging (Protocol 2, Step 1).
-
-
Probe Loading and Staining:
-
Prepare a staining solution with a final probe concentration of 1-5 µM in pre-warmed, serum-free medium.
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed imaging medium.
-
Proceed to image using a confocal microscope equipped with a FLIM module (e.g., time-correlated single-photon counting - TCSPC).
-
-
FLIM Acquisition and Analysis:
-
Excitation: Use a pulsed laser with an appropriate wavelength (e.g., 440 nm or 470 nm).
-
Emission: Collect the fluorescence emission through a suitable bandpass filter (e.g., 500-550 nm).
-
Data Acquisition: Acquire FLIM data until sufficient photon counts are collected for accurate lifetime determination.
-
Data Analysis: Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to obtain the fluorescence lifetime (τ). Generate a fluorescence lifetime map of the cell, where the color of each pixel corresponds to the measured lifetime.
-
Calibration: To convert fluorescence lifetime to viscosity, a calibration curve must be generated by measuring the probe's lifetime in a series of solutions with known viscosities (e.g., glycerol-water mixtures). A linear relationship is often observed between log(τ) and log(η), where η is the viscosity.
-
Protocol for Detecting Intracellular Zn²⁺ Ions
-
Cell Culture and Seeding:
-
Follow the same procedure as for polarity imaging (Protocol 2, Step 1).
-
-
Probe Loading and Staining:
-
Prepare a staining solution with a final probe concentration of 2-10 µM in a suitable buffer (e.g., HEPES-buffered saline).
-
Wash the cells once with the buffer.
-
Incubate the cells with the probe for 20-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells twice with the buffer to remove excess probe.
-
Image the cells in the same buffer.
-
-
Experimental Treatments (Optional):
-
To increase intracellular Zn²⁺, cells can be treated with a Zn²⁺ salt (e.g., 10-50 µM ZnCl₂) and a zinc ionophore (e.g., 1-5 µM pyrithione) for a short period before or during imaging.
-
To chelate intracellular Zn²⁺ and confirm the specificity of the probe, cells can be treated with a cell-permeable chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine).
-
-
Microscopy Settings (Representative):
-
Excitation: ~488 nm laser line.
-
Emission: Collect emission in a range of 500-550 nm.
-
Objective: 60x or 100x oil immersion objective.
-
Imaging Mode: Acquire time-lapse images to monitor changes in Zn²⁺ concentration following stimulation.
-
Mandatory Visualizations
Mechanism of Polarity Sensing
Caption: Mechanism of polarity sensing by solvatochromic probes.
Mechanism of Viscosity Sensing (Molecular Rotor)
Application Notes and Protocols: Synthesis of 4-(Dibutylamino)salicylaldehyde Derivatives for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibutylamino)salicylaldehyde and its derivatives have emerged as a versatile class of compounds in the development of chemical sensors. The core structure, featuring a salicylaldehyde moiety with a dibutylamino group at the 4-position, provides a platform for designing probes that exhibit changes in their photophysical properties, such as fluorescence and color, upon interaction with specific analytes. The electron-donating dibutylamino group enhances the intramolecular charge transfer (ICT) characteristics of the molecule, which is often a key mechanism in the sensing process.
These derivatives have shown significant promise in the detection of a variety of species, including metal ions, anions, and changes in environmental parameters like pH and viscosity. The aldehyde functional group serves as a convenient point for further modification, allowing for the synthesis of a wide array of Schiff base derivatives with tailored selectivity and sensitivity. This document provides detailed protocols for the synthesis of the parent compound, this compound, and its subsequent derivatization, along with application protocols for its use in sensing metal ions and fluoride anions.
Synthesis Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a modified Reimer-Tiemann reaction from 3-(dibutylamino)phenol. This reaction introduces a formyl group (-CHO) ortho to the hydroxyl group of the phenol.
Materials:
-
3-(Dibutylamino)phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(dibutylamino)phenol (1.0 equiv) in a 2:1 mixture of ethanol and water.
-
Add sodium hydroxide (8.0 equiv) to the solution and heat the mixture to 70°C with stirring.
-
Once the temperature is stable, add chloroform (2.0 equiv) dropwise over a period of 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to approximately 4-5 by the slow addition of dilute hydrochloric acid.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pale yellow solid.
General Synthesis of this compound Schiff Base Derivatives
The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff base derivatives through condensation with primary amines.
Materials:
-
This compound
-
A primary amine (e.g., aniline, hydrazine, etc.)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.2 equiv) to the solution.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Sensing Applications: Experimental Protocols
Protocol for Metal Ion Sensing
Derivatives of this compound can act as "turn-on" fluorescent sensors for various metal ions through mechanisms like Chelation-Enhanced Fluorescence (CHEF).
Materials:
-
This compound derivative (e.g., a Schiff base)
-
A suitable buffer solution (e.g., HEPES buffer, pH 7.4)
-
Stock solutions of various metal ions (e.g., Zn²⁺, Al³⁺, Cu²⁺, etc.) in deionized water.
-
Spectrofluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the this compound derivative (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile. Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the buffer.
-
Fluorescence Measurements:
-
Place 2 mL of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
-
Selectivity Study: Repeat the fluorescence titration with other metal ions to assess the selectivity of the sensor.
Protocol for Fluoride Anion Sensing
This compound derivatives can detect fluoride ions, often through a change in color and fluorescence, typically involving hydrogen bonding and subsequent modulation of the intramolecular charge transfer (ICT) process.
Materials:
-
This compound derivative
-
Aprotic solvent (e.g., DMSO or acetonitrile)
-
Tetrabutylammonium fluoride (TBAF) as the fluoride source
-
Stock solutions of other anions (e.g., Cl⁻, Br⁻, I⁻, AcO⁻) as their tetrabutylammonium salts for selectivity studies.
-
UV-Vis Spectrophotometer and Spectrofluorometer
Procedure:
-
Preparation of Sensor and Analyte Solutions: Prepare stock solutions of the sensor and the various anions (e.g., 1 mM) in the chosen aprotic solvent.
-
Colorimetric and Fluorometric Titration:
-
Place 2 mL of the sensor solution (e.g., 20 µM) in a cuvette.
-
Record the initial UV-Vis absorption and fluorescence emission spectra.
-
Add incremental amounts of the TBAF stock solution to the cuvette.
-
After each addition, record the changes in the absorption and emission spectra. A visible color change may also be observed.
-
-
Data Analysis: Plot the change in absorbance or fluorescence intensity against the fluoride concentration to determine the detection limit.
-
Selectivity and Interference Studies: Perform similar titrations with other anions to check for selectivity. To study interference, add a competing anion to the sensor solution before titrating with fluoride.
Quantitative Data Summary
The following table summarizes representative quantitative data for sensing applications of 4-(dialkylamino)salicylaldehyde derivatives.
| Sensor Derivative | Analyte | Solvent/Medium | Detection Limit (LOD) | Quantum Yield (Φ) Change | Binding Constant (Kₐ) | Reference |
| 4-(Diethylamino)salicylaldehyde-thiosemicarbazone | AChE | N/A | Ki = 121.74 nM | N/A | N/A | [1] |
| Salicylaldehyde-based Schiff base | Cu²⁺ | CH₃CN–H₂O (4:1, v/v) | 2.3 × 10⁻⁷ M | "Turn-on" | N/A | [2] |
| Salicylaldehyde-based sensor | F⁻ | DMSO | 7.5 × 10⁻⁷ M | "Turn-on" | N/A | [3] |
| Pyridyl-salicylimine derivative | Zn²⁺ | CH₃CN/H₂O (6/4) | N/A | "Turn-on" | log Kₐ = 4.5-5.5 | [4] |
| Pyridyl-salicylimine derivative | Al³⁺ | CH₃CN/H₂O (3/7) | N/A | "Turn-on" | log Kₐ = 4.8-5.8 | [4] |
N/A: Not available in the cited sources.
Signaling Pathways and Experimental Workflows
The sensing mechanisms of this compound derivatives often involve well-defined photophysical processes. The following diagrams illustrate these pathways and a typical experimental workflow.
References
Application Notes and Protocols: Incorporation of 4-(Dibutylamino)salicylaldehyde into Polymer Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for incorporating the versatile fluorogenic molecule, 4-(Dibutylamino)salicylaldehyde, into various polymer structures. The resulting functionalized polymers exhibit significant potential in a range of applications, including fluorescent bio-imaging, stimuli-responsive drug delivery, and chemosensing.
Introduction
This compound is a valuable building block in materials science due to its inherent fluorescence and sensitivity to its local environment. Covalent incorporation of this moiety into polymer backbones can impart these desirable properties to the macromolecule, opening avenues for the development of advanced functional materials. The methods described herein focus on two primary strategies: polymerization of a functionalized monomer and post-polymerization modification .
Method 1: Polymerization of a this compound-Containing Monomer
This approach involves the initial synthesis of a polymerizable monomer derived from this compound, followed by its polymerization or copolymerization with other monomers. This method allows for precise control over the concentration and distribution of the functional unit within the polymer chain. A common strategy is to introduce a polymerizable group, such as a methacrylate, onto the salicylaldehyde core.
Experimental Protocol: Synthesis of 4-(Dibutylamino)-2-(methacryloyloxy)benzaldehyde (DBAM)
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Column chromatography supplies (silica gel, hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monomer (DBAM).
Experimental Protocol: RAFT Polymerization of DBAM
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Materials:
-
4-(Dibutylamino)-2-(methacryloyloxy)benzaldehyde (DBAM) monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
In a Schlenk flask, dissolve the DBAM monomer, CPAD, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be optimized for the desired polymer characteristics (e.g., 100:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization Data
The synthesized monomer and polymer should be characterized using standard analytical techniques.
| Analysis | Monomer (DBAM) | Poly(DBAM) |
| ¹H NMR | Characteristic peaks for vinyl protons, aromatic protons, and dibutylamino groups. | Broadening of peaks corresponding to the polymer backbone; disappearance of vinyl proton signals. |
| FTIR (cm⁻¹) | C=O (ester) ~1720, C=O (aldehyde) ~1680, C=C (vinyl) ~1635. | Persistence of C=O (ester and aldehyde) bands; disappearance of C=C (vinyl) band. |
| GPC/SEC | - | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). |
| DSC/TGA | Melting point determination. | Glass transition temperature (Tg) and thermal decomposition profile. |
Note: Specific chemical shifts and peak positions will vary depending on the solvent and instrument used.
Method 2: Post-Polymerization Modification
This strategy involves the synthesis of a reactive polymer precursor, which is subsequently functionalized with this compound. This method is advantageous when the functional monomer is difficult to polymerize directly or when a variety of functionalizations on the same polymer backbone are desired. A common approach is to use a polymer with reactive side chains, such as hydroxyl or amine groups, that can be coupled with the salicylaldehyde moiety.
Experimental Protocol: Grafting onto a Hydroxyl-Containing Polymer
This protocol describes the esterification reaction between a polymer bearing hydroxyl side groups (e.g., poly(2-hydroxyethyl methacrylate), PHEMA) and a modified this compound.
Step 1: Synthesis of 2-((4-(dibutylamino)-2-formylphenoxy)carbonyl)benzoic acid
This intermediate is synthesized to facilitate coupling to the polymer.
Step 2: Coupling to PHEMA via DCC/DMAP Chemistry
Materials:
-
Poly(2-hydroxyethyl methacrylate) (PHEMA)
-
2-((4-(dibutylamino)-2-formylphenoxy)carbonyl)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve PHEMA and 2-((4-(dibutylamino)-2-formylphenoxy)carbonyl)benzoic acid in anhydrous DMF.
-
Add DMAP (catalytic amount) to the solution.
-
Cool the mixture to 0 °C and add a solution of DCC in DMF dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether).
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to ensure complete removal of unreacted small molecules.
-
Dry the final polymer product under vacuum.
Characterization of Functionalization
| Analysis | Purpose |
| ¹H NMR | Confirm the presence of signals corresponding to the this compound moiety and estimate the degree of functionalization by comparing the integration of characteristic peaks. |
| FTIR (cm⁻¹) | Observe the appearance of new ester and aldehyde C=O stretching bands and the decrease in the broad O-H stretching band of the parent polymer. |
| UV-Vis Spectroscopy | Monitor the appearance of the characteristic absorbance peaks of the this compound chromophore. |
| Fluorescence Spectroscopy | Characterize the emission properties of the functionalized polymer and evaluate its potential as a fluorescent probe. |
Applications
Fluorescent Probes for Bio-imaging and Sensing
Polymers incorporating this compound can serve as fluorescent probes. The fluorescence properties of the salicylaldehyde moiety are often sensitive to the local environment, such as polarity and pH. This can be exploited for sensing applications. For instance, the formation of Schiff bases with primary amines can lead to changes in fluorescence, enabling the detection of biomolecules.[1][2]
Workflow for Developing a Polymer-Based Fluorescent Sensor
Caption: Workflow for developing a fluorescent sensor.
Stimuli-Responsive Drug Delivery
The aldehyde group of the incorporated this compound can be used to form acid-labile linkages, such as imines (Schiff bases), with amine-containing drugs. These linkages are relatively stable at physiological pH (7.4) but can be cleaved in the acidic environment of tumor tissues or endosomes (pH 5.0-6.5), triggering the release of the drug.
Logical Relationship for pH-Responsive Drug Release
Caption: pH-triggered drug release mechanism.
Chemosensors for Metal Ion Detection
The salicylaldehyde moiety can act as a chelating agent for various metal ions. Upon binding to a metal ion, the electronic properties of the fluorophore can be perturbed, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This "turn-on" or "turn-off" fluorescence response can be utilized for the sensitive and selective detection of metal ions in biological and environmental samples.[1]
Quantitative Data Summary for a Hypothetical Poly(DBAM) Sensor
| Parameter | Value | Conditions |
| Mn (GPC) | 15,000 g/mol | THF eluent, polystyrene standards |
| Đ (GPC) | 1.15 | THF eluent, polystyrene standards |
| Tg (DSC) | 110 °C | 10 °C/min heating rate |
| Fluorescence λem | 480 nm | In THF |
| Quantum Yield (Φ) | 0.35 | Quinine sulfate standard |
| Detection Limit for Zn²⁺ | 50 nM | In aqueous solution (1% THF) |
| Selectivity | >10-fold over other common cations | - |
This table provides an example of the type of quantitative data that should be collected and reported for a newly synthesized functional polymer. The specific values will depend on the exact polymer structure and experimental conditions.
References
Application Notes and Protocols for Colorimetric Sensors Derived from 4-(Dibutylamino)salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibutylamino)salicylaldehyde is a versatile precursor for the synthesis of a variety of colorimetric and fluorescent sensors. The presence of the electron-donating dibutylamino group and the phenolic hydroxyl group makes it an excellent building block for creating Schiff base ligands that can selectively interact with various analytes. These interactions often lead to a distinct color change, enabling visual or spectrophotometric detection. This document provides detailed application notes and protocols for the synthesis and utilization of colorimetric sensors based on this compound for the detection of metal ions, anions, and changes in pH.
The general principle behind these sensors involves the formation of a Schiff base through the condensation reaction of this compound with a primary amine. The resulting Schiff base ligand can then act as a chemosensor. The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), excited-state intramolecular proton transfer (ESIPT), or intramolecular charge transfer (ICT), which are modulated by the presence of the target analyte.
I. Synthesis of Schiff Base Colorimetric Sensors
The synthesis of colorimetric sensors from this compound typically involves a one-step condensation reaction with a suitable amine. The choice of the amine partner is crucial as it influences the selectivity and sensitivity of the final sensor.
General Synthesis Protocol for a Schiff Base Sensor
This protocol describes the synthesis of a generic Schiff base sensor by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine, hydrazine derivative)
-
Absolute Ethanol or Methanol
-
Glacial acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol. In a separate container, dissolve the appropriate molar equivalent of the primary amine in absolute ethanol. For a 1:1 condensation with a monoamine like aniline, use 1 equivalent. For a 2:1 condensation with a diamine like ethylenediamine, use 0.5 equivalents.
-
Reaction Mixture: Slowly add the amine solution to the this compound solution while stirring.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction time can vary from 2 to 6 hours, depending on the reactivity of the amine.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Drying and Characterization: Dry the purified Schiff base product in a vacuum desiccator. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
II. Applications in Colorimetric Sensing
Schiff base sensors derived from this compound can be employed for the detection of various analytes. Below are protocols for the detection of metal ions, anions, and for pH sensing.
A. Colorimetric Detection of Metal Ions (e.g., Al³⁺, Cu²⁺)
Principle: The lone pair of electrons on the imine nitrogen and the oxygen of the hydroxyl group of the Schiff base can coordinate with metal ions. This coordination alters the electronic properties of the molecule, leading to a change in its absorption spectrum, which is observed as a color change.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.
-
Prepare stock solutions of various metal salts (e.g., Al(NO₃)₃, CuSO₄, etc.) (e.g., 10 mM) in deionized water or the same solvent as the sensor.
-
-
Sensing Assay:
-
In a series of cuvettes, place a fixed volume of the sensor stock solution.
-
Add increasing volumes of the metal ion stock solution to each cuvette to achieve a range of final concentrations.
-
Dilute each solution to the final volume with the appropriate solvent or buffer solution. A typical final sensor concentration is in the micromolar range (e.g., 10-50 µM).
-
Allow the solutions to equilibrate for a short period (typically a few minutes).
-
-
Data Acquisition and Analysis:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm).
-
Observe the color change of the solutions with the naked eye.
-
Plot the absorbance at the new absorption maximum against the concentration of the metal ion to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
B. Colorimetric Detection of Anions (e.g., CN⁻, F⁻)
Principle: The detection of anions like cyanide and fluoride by salicylaldehyde-based Schiff bases can occur through different mechanisms. For cyanide, detection often involves a nucleophilic addition to the imine carbon, which disrupts the conjugation of the molecule and leads to a color change.[2] For fluoride, the sensing is typically due to hydrogen bonding interactions with the phenolic hydroxyl group, which can trigger an ESIPT process and a corresponding color change.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in an organic solvent like DMSO or acetonitrile.
-
Prepare stock solutions of various anions (as their tetrabutylammonium salts, e.g., TBAF, TBACN) (e.g., 10 mM) in the same solvent.
-
-
Sensing Assay:
-
In a series of cuvettes, add a fixed amount of the sensor stock solution.
-
Add varying amounts of the anion stock solution to the cuvettes.
-
Dilute to the final volume with the solvent.
-
-
Data Acquisition and Analysis:
-
Record the UV-Vis absorption spectra and note any visual color changes.
-
Plot the change in absorbance versus the anion concentration to determine the sensitivity and LOD.
-
C. Colorimetric pH Sensing
Principle: The phenolic hydroxyl group and the imine nitrogen of the Schiff base can be protonated or deprotonated depending on the pH of the medium. This change in protonation state alters the electronic structure and the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a color change. These sensors are particularly useful for detecting changes in pH in the neutral to basic range.[3][4]
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in a solvent like DMSO.
-
-
Buffer Preparation:
-
Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to pH 12).
-
-
Sensing Assay:
-
In a series of cuvettes, add a small aliquot of the sensor stock solution.
-
Add a larger volume of each buffer solution to the cuvettes to achieve the desired final pH and sensor concentration.
-
-
Data Acquisition and Analysis:
-
Record the UV-Vis absorption spectrum for each pH value.
-
Plot the absorbance at a specific wavelength against the pH to determine the pKa of the sensor. The linear response range can be identified from this plot.
-
III. Data Presentation
The performance of colorimetric sensors derived from salicylaldehyde derivatives is summarized in the table below. Note that these values are for analogous compounds and provide an expected performance range for sensors based on this compound.
| Sensor Derivative (Analog) | Analyte | Limit of Detection (LOD) | Solvent System | Reference |
| Salicylaldehyde-based Schiff base | Al³⁺ | 0.193 µM | Aqueous solution | [5] |
| 5-Methyl salicylaldehyde derivative | Al³⁺ | 0.281 µM | Aqueous media | [6] |
| Salicylaldehyde-based Schiff base | CN⁻ | 0.88 µM | Aqueous buffer | [7] |
| Salicylimine-based sensor | CN⁻ | 0.06 µM | Aqueous solution | [2] |
| Salicylaldehyde-based sensor | F⁻ | 0.75 µM | Not Specified | [8] |
| Salicylaldehyde Schiff bases | pH | pKa 8.20-8.52 | Aqueous solution | [3] |
IV. Conclusion
This compound is a valuable and readily adaptable platform for the development of effective colorimetric sensors. Through straightforward Schiff base condensation reactions, a wide array of sensors can be synthesized to detect metal ions, anions, and pH changes with high sensitivity and selectivity. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to design, synthesize, and utilize these powerful analytical tools in their respective fields. The visual nature of the colorimetric response also opens up possibilities for the development of simple, low-cost test strips for on-site analysis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylimine-Based Colorimetric and Fluorescent Chemosensor for Selective Detection of Cyanide in Aqueous Buffer -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New turn-on fluorescent and colorimetric probe for cyanide detection based on BODIPY-salicylaldehyde and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. On-site and low-cost detection of cyanide by simple colorimetric and fluorogenic sensors: Smartphone and test strip applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Quantum Yield of 4-(Dibutylamino)salicylaldehyde Probes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibutylamino)salicylaldehyde and its derivatives are valuable fluorescent probes in various biological and chemical sensing applications. A critical parameter for characterizing the efficiency of these fluorophores is the fluorescence quantum yield (Φf). The quantum yield is defined as the ratio of photons emitted to the photons absorbed, providing a measure of the probe's brightness and sensitivity.[1][2][3] This document provides a detailed protocol for determining the relative fluorescence quantum yield of this compound probes using the comparative method. This method is widely adopted due to its reliability and accessibility, involving the comparison of the probe's fluorescence properties to a well-characterized fluorescent standard with a known quantum yield.[1][2][4]
Principle of the Comparative Method
The comparative method, also known as the relative quantum yield measurement, relies on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[1][2] By using a standard with a known quantum yield (Φst), the quantum yield of the unknown sample (Φx) can be calculated.
The most common approach involves preparing a series of dilutions for both the test sample and the standard. The integrated fluorescence intensity is then plotted against the absorbance for each series. The resulting linear plots' gradients (slopes) are proportional to the quantum yield.[5]
The equation used for the calculation is:
Φx = Φst * (mx / mst) * (nx2 / nst2)
Where:
-
Φx is the quantum yield of the test sample.
-
Φst is the quantum yield of the standard.
-
mx is the gradient of the plot of integrated fluorescence intensity versus absorbance for the test sample.
-
mst is the gradient of the plot of integrated fluorescence intensity versus absorbance for the standard.
-
nx is the refractive index of the solvent used for the test sample.
-
nst is the refractive index of the solvent used for the standard.[5]
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the quantum yield of this compound probes.
Caption: Workflow for relative quantum yield determination.
Materials and Instrumentation
Reagents and Materials
-
This compound probe
-
Fluorescence standard (e.g., Quinine Sulfate, Rhodamine 6G, Fluorescein). The choice of standard should be based on its absorption and emission properties relative to the sample.[2][6]
-
High-purity solvent (e.g., ethanol, cyclohexane, or buffer, ensuring the probe and standard are soluble and stable). The same solvent should be used for both the probe and the standard if possible.
-
Volumetric flasks and pipettes for accurate dilutions.
Instrumentation
-
UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.
-
Fluorescence Spectrometer (Spectrofluorometer): Equipped with a thermostatted cuvette holder to maintain a constant temperature.[6]
-
Cuvettes: Quartz cuvettes with a 1 cm path length are standard for both absorbance and fluorescence measurements.[1][2]
Experimental Protocol
Selection of a Suitable Fluorescence Standard
Choose a standard that has a well-documented and reliable quantum yield. The standard should absorb at the chosen excitation wavelength and ideally have an emission spectrum that overlaps minimally with the probe's absorption spectrum to avoid re-absorption effects.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Quantum Yield (Φst) |
| Quinine Sulfate | 0.1 M H2SO4 | 350 | 0.58[6] |
| Rhodamine 6G | Water | 488 | 0.95[6] |
| Fluorescein | 0.1 M NaOH | 496 | 0.95[6] |
| POPOP | Cyclohexane | 300 | 0.97[6] |
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare concentrated stock solutions of both the this compound probe and the chosen standard in the selected solvent.
-
Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the probe and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to maintain a linear relationship between absorbance and concentration and to minimize inner filter effects.[1][2]
Absorbance Measurements
-
Set the excitation wavelength on the UV-Vis spectrophotometer.
-
Record the absorbance spectrum for the solvent (blank).
-
Measure and record the absorbance of each dilution of the standard and the probe at the chosen excitation wavelength.[1][2]
Fluorescence Measurements
-
Set the fluorescence spectrometer with the same excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum of the solvent (blank).
-
Under identical instrument settings (e.g., excitation and emission slit widths, detector voltage), record the fluorescence emission spectrum for each dilution of the standard and the probe.[6]
-
Ensure that the spectra are corrected for instrumental response.
Data Analysis
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, subtract the solvent's background spectrum. Then, calculate the integrated fluorescence intensity (the area under the emission curve).[1][2]
-
Plot Data: For both the standard and the probe, create a plot of the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression on each plot to obtain the slope (gradient, m). The plot should be linear with an intercept close to zero.
-
Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard, along with the refractive indices of the solvents, to calculate the quantum yield of the this compound probe using the formula provided in Section 2.
Data Presentation
Summarize the collected and calculated data in clear, structured tables for easy comparison and reporting.
Table 2: Absorbance and Integrated Fluorescence Intensity Data for Standard and Probe
| Sample | Concentration | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard | Dilution 1 | Ast1 | Ist1 |
| Dilution 2 | Ast2 | Ist2 | |
| Dilution 3 | Ast3 | Ist3 | |
| Dilution 4 | Ast4 | Ist4 | |
| Dilution 5 | Ast5 | Ist5 | |
| Probe | Dilution 1 | Ax1 | Ix1 |
| Dilution 2 | Ax2 | Ix2 | |
| Dilution 3 | Ax3 | Ix3 | |
| Dilution 4 | Ax4 | Ix4 | |
| Dilution 5 | Ax5 | Ix5 |
Table 3: Calculated Quantum Yield
| Parameter | Standard | Probe |
| Gradient (m) | mst | mx |
| Solvent Refractive Index (n) | nst | nx |
| Quantum Yield (Φ) | Φst (known) | Φx (calculated) |
Signaling Pathway and Logical Relationships
The determination of quantum yield is a direct measurement of a photophysical property and does not involve a biological signaling pathway. The logical relationship in this experimental procedure is a direct dependency of the calculated quantum yield on the measured spectroscopic data.
Caption: Logical flow for quantum yield calculation.
Conclusion
This application note provides a comprehensive protocol for the accurate determination of the fluorescence quantum yield of this compound probes using the comparative method. By carefully selecting a suitable standard and adhering to the outlined experimental procedures, researchers can obtain reliable and reproducible quantum yield values, which are essential for the characterization and application of these fluorescent probes in research and drug development. An error in the reported value of ±10% is considered normal for this method.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-(Dibutylamino)salicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dibutylamino)salicylaldehyde. The focus is on addressing challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The low water solubility of this compound stems from its chemical structure. The presence of a large, nonpolar dibutylamino group and the aromatic ring makes the molecule predominantly hydrophobic. While the hydroxyl and aldehyde groups can participate in hydrogen bonding, their contribution is outweighed by the hydrophobic character of the rest of the molecule. A closely related compound, 4-(diethylamino)salicylaldehyde, is known to be insoluble in water, suggesting the dibutylamino derivative is even less soluble.[1][2]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: Several common techniques can be employed to enhance the solubility of hydrophobic compounds like this compound.[3][4] These include:
-
pH Adjustment: Modifying the pH of the aqueous solution can ionize the phenolic hydroxyl group, increasing solubility.[5][][7]
-
Cosolvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[8][9][10][11]
-
Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[12][13][14][15]
-
Cyclodextrins (Inclusion Complexation): Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[16][17][18][19][20]
Q3: How does pH adjustment affect the solubility of this compound?
A3: this compound is a phenolic compound. At a pH above its pKa, the phenolic hydroxyl group will deprotonate to form a phenolate anion. This charged species is significantly more soluble in water than the neutral molecule. Therefore, increasing the pH of the aqueous solution to an alkaline range is expected to increase its solubility.[5][7] Phenolic compounds are generally more soluble at alkaline pH.[5]
Q4: Can I use DMSO to dissolve this compound for my aqueous-based experiments?
A4: While Dimethyl sulfoxide (DMSO) is a powerful solvent for many water-insoluble compounds, its use in aqueous biological assays should be carefully considered.[21] High concentrations of DMSO can be toxic to cells. It is generally recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium, ensuring the final DMSO concentration is low (typically <0.5%) and within the tolerance level of the experimental system.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
This is a common problem when a highly concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound has low solubility.
Troubleshooting Workflow:
References
- 1. 4-(Diethylamino)salicylaldehyde | 17754-90-4 [chemicalbook.com]
- 2. 17754-90-4 CAS MSDS (4-(Diethylamino)salicylaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities [mdpi.com]
- 20. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
optimizing reaction conditions for the synthesis of 4-(Dibutylamino)salicylaldehyde Schiff bases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Dibutylamino)salicylaldehyde Schiff bases.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound Schiff bases, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Impure Reactants: this compound may be oxidized, or the amine may be of low purity. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction. 4. Ineffective Catalyst: The catalyst may be absent, inactive, or inappropriate for the reaction. 5. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Check Reactant Purity: Verify the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the aldehyde before use. 2. Optimize Temperature: Experiment with a range of temperatures. For many salicylaldehyde Schiff base syntheses, refluxing in ethanol (around 78°C) is effective.[1][2] 3. Solvent Screening: Ethanol is a common and effective solvent.[1] Other options like methanol or even water for a green chemistry approach can be explored.[3] 4. Catalyst Selection: While the reaction can proceed without a catalyst, adding a few drops of a Lewis acid like anhydrous ZnCl₂ or a protic acid like glacial acetic acid can significantly improve the reaction rate.[1] 5. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product. |
| Oily or Gummy Product | 1. Presence of Impurities: Residual starting materials or byproducts can prevent crystallization. 2. Product is an Oil at Room Temperature: Some Schiff bases are not crystalline solids at ambient temperatures. | 1. Purification: Attempt to purify the product by recrystallization from a suitable solvent like ethanol. If that fails, column chromatography may be necessary. 2. Induce Crystallization: Try cooling the reaction mixture in an ice bath to promote precipitation. Scratching the inside of the flask with a glass rod can also help induce crystallization. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was stopped before all the limiting reagent was consumed. 2. Incorrect Stoichiometry: An excess of one of the reactants was used. | 1. Increase Reaction Time: Continue the reaction, monitoring by TLC until the limiting reagent is no longer visible. 2. Adjust Stoichiometry: Ensure a 1:1 molar ratio of the aldehyde and amine for the synthesis of simple Schiff bases. 3. Purification: Wash the crude product with a solvent in which the starting materials are soluble but the product is not. Recrystallization is also an effective purification method. |
| Difficulty in Product Purification | 1. Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor for recrystallization. 2. Product and Impurities have Similar Solubility: Makes separation by recrystallization challenging. | 1. Solvent Screening for Recrystallization: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find one where the product is soluble when hot and insoluble when cold. 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of a this compound Schiff base?
A1: The synthesis involves the condensation reaction between this compound and a primary amine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine (Schiff base).
Q2: What is a typical solvent for this reaction?
A2: Ethanol is the most commonly used solvent for the synthesis of salicylaldehyde-based Schiff bases due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction.[1]
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid or a Lewis acid like anhydrous zinc chloride, can significantly accelerate the rate of reaction.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new product spot over time.
Q5: My product is a persistent oil. What can I do?
A5: If your product is an oil, first try to induce crystallization by cooling it in an ice bath and scratching the inside of the flask. If this is unsuccessful, it's possible your Schiff base is not a solid at room temperature. In this case, purification should be carried out using column chromatography. It is also crucial to ensure your starting materials are pure, as impurities can inhibit crystallization.
Q6: What is the best way to purify the Schiff base product?
A6: Recrystallization from a suitable solvent, commonly ethanol, is the most frequent and effective method for purifying solid Schiff bases.[1] If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the recommended alternative.
Optimization of Reaction Conditions
The yield and purity of this compound Schiff bases are highly dependent on the reaction conditions. The following tables summarize the effects of different parameters based on studies of similar Schiff base syntheses.
Table 1: Effect of Solvent on Schiff Base Yield
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | 3 | High | [1] |
| Methanol | 4 | Moderate-High | General Knowledge |
| Water | 0.5 - 2 | Good-Excellent | [3] |
| Toluene | 4 | Moderate | General Knowledge |
Note: Yields are qualitative and based on general observations for salicylaldehyde Schiff base syntheses. The electron-donating dibutylamino group may influence reaction rates.
Table 2: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Amount | Reaction Time | Yield | Reference |
| None | - | Longer | Lower | General Knowledge |
| Anhydrous ZnCl₂ | Catalytic | 3 h | High | [1] |
| Glacial Acetic Acid | Catalytic | 2-4 h | High | General Knowledge |
| Iodine | 20 mol% | Shorter | High | Based on similar syntheses |
Experimental Protocols
Protocol 1: Synthesis of a this compound Schiff Base
This protocol is adapted from the synthesis of a 4-(diethylamino)salicylaldehyde Schiff base.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Absolute Ethanol
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
In a round-bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol.
-
Add 0.01 moles of the primary amine to the solution.
-
Add a catalytic amount (a few drops of a prepared solution or a small spatula tip) of anhydrous zinc chloride to the reaction mixture.
-
Reflux the mixture at 100°C for 3 hours with constant stirring.[1]
-
After 3 hours, cool the reaction mixture to room temperature.
-
A solid product should precipitate out. If not, place the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold distilled water followed by cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum desiccator.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude Schiff base product
-
Ethanol (or another suitable solvent)
Procedure:
-
Transfer the crude Schiff base product to an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of the purified Schiff base should form.
-
To maximize the yield, place the flask in an ice bath for 15-30 minutes to further encourage crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound Schiff bases.
Caption: Troubleshooting decision tree for common issues in Schiff base synthesis.
References
Technical Support Center: Synthesis of 4-(Dibutylamino)salicylaldehyde Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome common challenges, particularly low yields, encountered during the synthesis of 4-(dibutylamino)salicylaldehyde and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in the synthesis of this compound derivatives?
Low yields are a frequent challenge and can typically be attributed to a combination of factors. These include the formation of undesired side-products, such as the para-isomer, incomplete reactions due to suboptimal conditions, and loss of product during purification steps.[1][2][3] The choice of formylation method itself is critical, as some reactions are inherently inefficient or lack the desired regioselectivity for this class of compounds.[4][5]
Q2: Which formylation method is most suitable for synthesizing this compound?
For electron-rich substrates like the precursor 3-(dibutylamino)phenol, the Vilsmeier-Haack reaction is often the most effective choice.[6] It is generally a mild and efficient method that utilizes a Vilsmeier reagent (formed from DMF and POCl₃) to formylate activated aromatic rings.[7][8] The Duff reaction , which uses hexamine, is another option known for its high ortho-selectivity, although it can be inefficient.[4] Recent modifications, such as using copper catalysts, have been shown to improve the yields of the Duff reaction.[9] The Reimer-Tiemann reaction is generally less suitable as it often produces significant amounts of the para-isomer by-product and can result in moderate to low yields.[1][2]
Q3: My reaction is producing a significant amount of the para-isomer. How can I improve ortho-selectivity?
High para-isomer formation is a classic issue with the Reimer-Tiemann reaction.[2] To enhance ortho-selectivity, consider the following:
-
Switch Reaction Type: Employ a more ortho-selective method like the Duff reaction or the Vilsmeier-Haack reaction. The Duff reaction, in particular, is noted for preferentially yielding the ortho-aldehyde unless the ortho positions are blocked.[4]
-
Utilize a Chelating Metal: Some methods use metal salts (e.g., magnesium or copper) to chelate with the phenolic oxygen, directing the formylating agent to the adjacent ortho position and thereby increasing selectivity.[9][10]
Q4: What are the most effective methods for purifying the final product?
Purifying this compound can be challenging due to the presence of unreacted starting materials and isomeric by-products with similar physical properties.[2] Effective purification strategies include:
-
Steam Distillation: This technique is useful for separating the volatile aldehyde product from non-volatile tars and unreacted phenol.[2][11]
-
Sodium Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a solid adduct that can be filtered off. This solid can then be treated with acid or base to regenerate the pure aldehyde, leaving impurities behind.[2]
-
Metal Salt Precipitation: Reacting the crude product in an alkaline solution with an alkaline earth metal salt, such as calcium or magnesium hydroxide, can selectively precipitate the salicylaldehyde derivative, which can then be isolated and acidified to recover the pure product.[12]
-
Column Chromatography: While a standard method, it may require careful solvent system optimization to achieve good separation.[7]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or Impure Reagents: The formylating agents (e.g., POCl₃, hexamine) may have degraded. | Use freshly distilled phosphorus oxychloride (POCl₃) or freshly opened hexamine. Ensure solvents like DMF are anhydrous. |
| 2. Suboptimal Reaction Temperature: The reaction may not have been initiated, or the temperature may be too low for the reaction to proceed at a reasonable rate. | Gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC). Be aware that some formylation reactions are exothermic once initiated.[13] | |
| 3. Deactivated Substrate: The starting phenol may be protonated or complexed in a way that deactivates the aromatic ring towards electrophilic substitution. | Ensure the reaction medium is appropriate for the chosen method. For instance, the Vilsmeier-Haack reaction proceeds on the electron-rich aniline or phenol.[6] | |
| Significant By-product Formation (e.g., para-isomer, tars) | 1. Incorrect Formylation Method: The chosen reaction (e.g., Reimer-Tiemann) has poor regioselectivity for your substrate.[2] | Switch to a more ortho-selective method, such as the Duff or Vilsmeier-Haack reaction.[4][8] |
| 2. Reaction Temperature Too High: Elevated temperatures can lead to polymerization and the formation of tarry residues.[2] | Maintain the recommended reaction temperature and ensure even heating. If the reaction is highly exothermic, use an ice bath for cooling.[13] | |
| 3. Presence of Moisture: Water can decompose the formylating agent or intermediates, leading to unwanted side reactions. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The product, starting material, and by-products have very similar polarities, making chromatographic separation difficult. | Employ an alternative purification strategy before chromatography, such as steam distillation, bisulfite adduct formation, or metal salt precipitation.[2][12] |
| 2. Product Decomposition on Silica Gel: The aldehyde or amine functionality may be sensitive to the acidic nature of standard silica gel. | Use a deactivated stationary phase, such as neutral alumina, for column chromatography, or switch to a non-chromatographic purification method. |
Section 3: Data Presentation
Table 1: Comparison of Common Formylation Methods for Phenolic Substrates
| Feature | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction |
| Formylating Agent | Dichlorocarbene (from CHCl₃ and base)[14] | Hexamine[4] | Vilsmeier Reagent (from DMF and POCl₃)[6] |
| Typical Substrate | Phenols, electron-rich heterocycles[14][15] | Phenols with electron-donating groups[4] | Electron-rich arenes (phenols, anilines)[6][16] |
| Regioselectivity | Primarily ortho, but significant para-isomer formation[1][2] | Highly ortho-selective[4] | Generally directed by activating groups; good for ortho to -OH |
| Typical Yields | Moderate to Low (often 20-60%)[1] | Generally Low (can be <20%)[11] | Good to Excellent[7][8] |
| Common Issues | By-product formation, exothermic nature, use of chloroform[2][13] | Low efficiency, requires high temperatures[4][11] | Requires anhydrous conditions, sensitive reagents |
| Advantages | Operationally simple, avoids strongly acidic conditions[2] | High ortho-selectivity, simple reagents[2][4] | Mild conditions, high efficiency, good yields[8] |
Section 4: Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-(Dibutylamino)phenol
This protocol is an adapted general procedure for the formylation of electron-rich aromatic compounds.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.[6]
-
Substrate Addition: Dissolve 3-(dibutylamino)phenol (1 eq.) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0°C and slowly pour it onto crushed ice containing sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extraction: Stir the aqueous mixture for 1 hour, then extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or neutral alumina to yield this compound.[7]
Protocol 2: Modified (Copper-Mediated) Duff Reaction
This protocol is based on literature suggesting that copper mediation can improve the yield of the Duff reaction.[9]
-
Reaction Setup: In a round-bottom flask, combine 3-(dibutylamino)phenol (1 eq.), hexamine (1.5 eq.), and a catalytic amount of a copper salt (e.g., CuCl₂, 0.1 eq.).
-
Solvent Addition: Add anhydrous glycerol or trifluoroacetic acid as the solvent.
-
Reaction: Heat the mixture to 120-150°C under a nitrogen atmosphere for 4-8 hours. The reaction should be monitored by TLC to determine completion.[11]
-
Hydrolysis: Cool the reaction mixture to room temperature and add a dilute aqueous solution of sulfuric acid (e.g., 2 M H₂SO₄) to hydrolyze the intermediate.
-
Purification:
-
Steam Distillation: Perform steam distillation on the acidified mixture. The desired this compound will co-distill with the steam.[11] Collect the distillate.
-
Extraction: Extract the distillate with an organic solvent like ether or ethyl acetate.
-
Final Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Further purification can be achieved via column chromatography if necessary.
-
Section 5: Visual Guides
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree to troubleshoot common causes of low product yield in the synthesis.
Caption: A simplified comparison of the key reactive species and outcomes for common formylation reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
- 13. byjus.com [byjus.com]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 4-(Dibutylamino)salicylaldehyde-Based Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered when using 4-(Dibutylamino)salicylaldehyde-based fluorescent probes.
Troubleshooting Guide
Rapid photobleaching or signal loss is a common challenge in fluorescence microscopy. This guide provides a systematic approach to diagnosing and mitigating these issues with your this compound-based probes.
Problem: Rapid decrease in fluorescence signal during imaging.
This is a classic sign of photobleaching, the light-induced chemical destruction of the fluorophore. The following steps will help you minimize this effect.
Step 1: Optimize Imaging Parameters
The first and most crucial step is to minimize the amount of light exposure to your sample.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Start by decreasing the intensity until the signal is just above the background.[1][2][3]
-
Decrease Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.[1][2][3]
-
Minimize Illumination Time: Only expose the sample to light when actively acquiring an image. Use transmitted light for focusing and locating the region of interest whenever possible.[3][4]
Step 2: Utilize Antifade Reagents
If optimizing imaging parameters is not sufficient, the use of chemical stabilizers, known as antifade reagents, is the next line of defense. These reagents reduce photobleaching by scavenging for reactive oxygen species (ROS) or by quenching the reactive triplet state of the fluorophore.[1]
-
For Fixed Cells: Incorporate a commercially available antifade mounting medium, such as those containing p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]
-
For Live Cells: Use live-cell compatible antifade reagents. Options include Trolox (a vitamin E analog) or enzymatic oxygen scavenging systems like glucose oxidase and catalase (GOC).[2][3][5]
Step 3: Control the Chemical Environment
The composition of the imaging buffer can significantly impact probe photostability.
-
Oxygen Scavenging Systems: For live-cell imaging, the GOC system can be added to the imaging medium to enzymatically remove dissolved oxygen, a key component in many photobleaching pathways.[2]
-
pH of the Medium: The fluorescence of some probes is pH-sensitive. Ensure your imaging buffer is maintained at an optimal pH, typically around 7.4 for cellular imaging, to ensure maximal probe stability and brightness.[1][2]
Troubleshooting Workflow Diagram
Caption: A workflow to guide the troubleshooting process for mitigating photobleaching.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based probe photobleaching so quickly?
A1: Rapid photobleaching is often due to the interaction of the excited fluorophore with molecular oxygen, which leads to the formation of reactive oxygen species (ROS). These ROS can then chemically modify the probe, rendering it non-fluorescent.[1] Probes with electron-donating groups like the dibutylamino group can sometimes be more susceptible to photo-oxidation.
Q2: What are antifade reagents and how do they work?
A2: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. They primarily work through two mechanisms:
-
Scavenging Reactive Oxygen Species (ROS): Antioxidants like n-propyl gallate (NPG) and Trolox neutralize ROS before they can damage the fluorescent probe.[3]
-
Quenching Triplet States: The excited triplet state of a fluorophore is long-lived and reactive. Triplet state quenchers like 1,4-diazabicyclo[2.2.2]octane (DABCO) return the fluorophore to the ground state before it can react with oxygen.[1]
Q3: Can I use the same antifade reagent for both live-cell and fixed-cell imaging?
A3: Not always. Many components of antifade mounting media for fixed cells are toxic to live cells. For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic and maintain cell viability, such as Trolox or enzymatic oxygen scavenging systems.[2][3]
Q4: My signal is weak even before I start continuous imaging. What could be the issue?
A4: A weak initial signal can be due to several factors:
-
Low Probe Concentration: Ensure you are using an optimal concentration of your this compound-based probe.
-
Suboptimal Buffer Conditions: Check that the pH of your imaging buffer is compatible with your probe.
-
Quenching: Some antifade reagents can cause a slight initial decrease in fluorescence intensity (quenching) as a trade-off for improved photostability.[1] To check for this, you can image a control sample without the antifade reagent.
Q5: How can I quantify the photostability of my probe?
A5: You can quantify photostability by measuring the photobleaching half-life (t1/2). This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under constant illumination. You can determine this by acquiring a time-lapse series of images of your stained sample and plotting the normalized fluorescence intensity over time.
Quantitative Data Summary
Due to the wide variability in experimental conditions, a standardized table of photobleaching quantum yields for all this compound-based probes is not feasible. Instead, we provide a template for you to record and compare the photostability of your probes under your specific experimental conditions.
| Probe Name/Derivative | Excitation Wavelength (nm) & Power (mW) | Emission Wavelength (nm) | Imaging Medium/ Antifade Reagent | Photobleaching Half-life (t1/2) in seconds | Notes |
| e.g., Probe X | 488 nm, 5 mW | 520 nm | PBS | 15 s | Rapid photobleaching |
| e.g., Probe X | 488 nm, 5 mW | 520 nm | PBS + Trolox (1 mM) | 90 s | Significant improvement |
Experimental Protocols
Protocol 1: Assessment of Photostability in Fixed Cells
Objective: To determine the photobleaching half-life (t1/2) of a this compound-based fluorescent probe in fixed cells.
Materials:
-
Cells stained with the this compound-based probe of interest.
-
Phosphate-buffered saline (PBS).
-
Antifade mounting medium (optional, for comparison).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a camera and time-lapse imaging capability.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare your cells on coverslips and stain them with the fluorescent probe according to your standard protocol.
-
Wash the cells thoroughly with PBS to remove any unbound probe.
-
Mount the coverslips onto microscope slides using either PBS or an antifade mounting medium.
-
Seal the coverslip with nail polish to prevent evaporation.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and locate a field of view with well-stained cells.
-
Using the image acquisition software, set up a time-lapse experiment.
-
Choose an appropriate excitation wavelength and intensity. Keep these settings constant throughout the experiment.
-
Set the camera exposure time and gain. These should also remain constant.
-
Acquire images continuously at a set interval (e.g., every 5 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select a region of interest (ROI) within a stained cell.
-
Measure the mean fluorescence intensity of the ROI for each time point.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).
-
Protocol 2: Live-Cell Imaging with Reduced Photobleaching
Objective: To acquire high-quality fluorescence images of live cells stained with a this compound-based probe while minimizing phototoxicity and photobleaching.
Materials:
-
Live cells cultured in an appropriate imaging dish or chamber.
-
Staining solution of the this compound-based probe.
-
Live-cell imaging medium.
-
Live-cell antifade reagent (e.g., Trolox) or an oxygen scavenging system (e.g., GOC).
Procedure:
-
Cell Staining:
-
Incubate live cells with the fluorescent probe in the appropriate medium and for the recommended time.
-
Wash the cells with fresh imaging medium to remove excess probe.
-
-
Preparation of Imaging Medium:
-
If using an antifade reagent like Trolox, add it to the live-cell imaging medium at the desired final concentration.
-
If using an oxygen scavenging system, prepare the GOC-containing medium immediately before imaging.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to the appropriate temperature and CO2 levels.
-
Use the lowest possible excitation intensity and the shortest exposure time that allows for visualization of the fluorescent signal.
-
-
Image Acquisition:
-
Use transmitted light to locate the cells of interest.
-
Minimize the exposure of the cells to the excitation light. Only illuminate the sample when acquiring an image.
-
If acquiring a time-lapse series, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Signaling Pathways and Workflows
Photobleaching Mechanism Overview
Caption: A simplified Jablonski diagram illustrating the main pathways leading to fluorescence and photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background fluorescence in assays with 4-(Dibutylamino)salicylaldehyde
Welcome to the technical support center for assays utilizing 4-(Dibutylamino)salicylaldehyde and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Troubleshooting Guides
High background fluorescence is a common issue that can significantly impact the sensitivity and accuracy of your assay. This guide provides a systematic approach to identifying and mitigating the sources of background noise.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to follow a logical workflow to diagnose the source of the high background.
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Issue 1: High Background Signal Across the Entire Sample
Q1: My entire field of view is bright, making it difficult to distinguish my signal of interest. What are the common causes and solutions?
A1: This is a frequent problem that can often be resolved by optimizing your staining protocol and reagent preparation.
-
Cause A: Excess Probe Concentration. Using too high a concentration of this compound or its derivatives can lead to non-specific binding and a generally high background.
-
Solution: Perform a concentration titration to determine the optimal probe concentration that provides the best signal-to-noise ratio. Start with a concentration range of 1-10 µM and systematically decrease it.[1]
-
-
Cause B: Aggregation-Caused Quenching (ACQ). Salicylaldehyde derivatives can exhibit aggregation-caused quenching, where at high concentrations, the molecules form non-fluorescent aggregates. While this might seem counterintuitive to a high background, it can lead to a low specific signal, making the existing background appear more prominent. In some cases, these aggregates can also bind non-specifically, contributing to background.
-
Solution: Lower the probe concentration. Ensure the probe is fully dissolved in the working buffer. Sonication of the stock solution can help break up small aggregates.
-
-
Cause C: Contaminated Buffers or Reagents. Buffers, media, or other reagents can be a source of fluorescent contaminants.
-
Solution: Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove particulate matter.
-
-
Cause D: Autofluorescence. Biological samples naturally contain fluorescent molecules that can contribute to background noise.
-
Solution: Image an unstained sample to assess the level of autofluorescence.[2] If significant, consider using a spectral imaging system to unmix the autofluorescence from your probe's signal. Chemical quenching agents like Sodium Borohydride can be used to reduce aldehyde-induced autofluorescence from fixation.[1]
-
Quantitative Data Summary: Staining Protocol Optimization
| Parameter | Recommendation | Rationale |
| Probe Concentration | Titrate to find the lowest effective concentration (e.g., start with 1-5 µM). | Excess dye leads to non-specific binding and potential ACQ.[1] |
| Incubation Time | Optimize to the shortest time that gives a sufficient signal. | Prolonged incubation can increase non-specific binding.[1] |
| Washing Steps | Increase the number and duration of washes after staining. | Thorough washing removes unbound and non-specifically bound probes. |
| Blocking | Use a suitable blocking agent (e.g., BSA or serum) before staining. | Minimizes non-specific binding of the probe to cellular components.[3] |
Issue 2: Punctate or Speckled Background
Q2: I'm observing bright, punctate spots in my background. What could be causing this?
A2: This is often due to probe aggregation or precipitation.
-
Cause A: Probe Aggregation. this compound and its derivatives can be prone to aggregation, especially at high concentrations or in aqueous buffers.
-
Solution:
-
Lower the working concentration.
-
Ensure the stock solution is fully dissolved. Briefly vortex or sonicate the stock solution before diluting it into the working buffer.
-
Filter the working solution. Use a 0.2 µm syringe filter to remove any aggregates before applying it to the sample.
-
-
-
Cause B: Reagent Precipitation. Other components in your assay buffer may be precipitating.
-
Solution: Ensure all buffer components are fully dissolved. Prepare fresh buffers and consider filtering them.
-
Frequently Asked Questions (FAQs)
Q3: What is solvatochromism and how does it affect my experiments with this compound?
A3: Solvatochromism is the phenomenon where the color (and fluorescence) of a substance changes with the polarity of the solvent. Derivatives of salicylaldehyde are known to exhibit positive solvatochromism, meaning their emission shifts to a longer wavelength (a "red-shift") in more polar solvents. This is due to the stabilization of the excited state in polar environments.
-
Practical Implication: The choice of solvent or buffer can significantly impact your results. When comparing fluorescence intensity across different conditions, it is crucial to maintain a consistent solvent environment.
Q4: How does Schiff base formation with this compound affect its fluorescence?
A4: this compound can react with primary amines to form a Schiff base (an imine). This reaction can significantly alter the photophysical properties of the molecule. The formation of a Schiff base extends the conjugated π-system, which often leads to a red-shift in both absorption and emission spectra. The fluorescence quantum yield may also change upon Schiff base formation.
Signaling Pathway of Schiff Base Formation
Caption: Reaction schematic of Schiff base formation and its fluorescent consequence.
Q5: What are the optimal excitation and emission wavelengths for this compound?
A5: The exact excitation and emission maxima of this compound and its derivatives are highly dependent on the solvent environment due to solvatochromism. For related 4-(Diethylamino)salicylaldehyde derivatives, absorption is in the range of 390–460 nm and emission is in the range of 510–600 nm.[4] It is always recommended to experimentally determine the optimal settings for your specific assay conditions using a spectrophotometer or by running an excitation/emission scan on your fluorometer.
Photophysical Properties of Salicylaldehyde Derivatives (Illustrative)
| Compound Family | Solvent Polarity | Typical Absorption (nm) | Typical Emission (nm) | Quantum Yield (Φf) |
| Salen ligands based on 4-(Diethylamino)salicylaldehyde | Varies | 562–575 | 596–635 | Not specified |
| Carbazole-based dyes with salicylaldehyde moiety | Varies | 390–460 | 510–600 | Varies with solvent |
Note: Data for the dibutyl- derivative is inferred from the closely related diethyl- derivative. Actual values should be determined empirically.
Experimental Protocols
General Protocol for Staining Cells with a this compound-based Probe
This protocol provides a general starting point. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
This compound-based probe
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (serum-free for staining)
-
Cells cultured on glass-bottom dishes or coverslips
Workflow for Cellular Staining
Caption: A typical workflow for staining live cells with a fluorescent probe.
Procedure:
-
Prepare Stock Solution: Dissolve the this compound-based probe in anhydrous DMSO to make a 1-10 mM stock solution. Vortex until fully dissolved. Store at -20°C, protected from light.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslips and culture until they reach the desired confluency.
-
Prepare Working Solution: On the day of the experiment, thaw the stock solution. Dilute the stock solution in a warm, serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration (e.g., 1-10 µM).
-
Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the probe working solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells 2-3 times with warm PBS to remove unbound probe.
-
Imaging: Add fresh, warm imaging medium (e.g., FluoroBrite™ DMEM or other phenol red-free medium) to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets.
Disclaimer: This technical support center provides general guidance. All experimental protocols should be optimized for your specific application.
References
Technical Support Center: Troubleshooting Ionic Interference in Metal Sensing Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to ionic interference in metal sensing experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering ions in metal sensing experiments?
A1: The most common interfering ions are typically other metal ions with similar chemical properties to the target analyte. For instance, in the detection of heavy metals, other transition metals can cause significant interference.[1][2] For example, in the spectrophotometric analysis of aluminum, iron is a significant interfering ion.[3] Similarly, in purpurin-based metal sensing, common interfering ions include transition metals and trivalent cations like Iron (Fe³⁺), Copper (Cu²⁺), and Chromium (Cr³⁺) due to their ability to form stable complexes.[4] In anodic stripping voltammetry (ASV) for heavy metal detection, metal ions are the main source of interference.[2]
Q2: How does pH influence the selectivity of my metal sensor?
A2: The pH of your sample solution is a critical parameter that can significantly impact the selectivity of your metal sensor.[4][5][6] Changes in pH can alter the charge of both the sensing molecule and the target metal ion, affecting their binding affinity.[5][7] For many sensors, optimizing the pH can enhance the signal for the target ion while minimizing the response from interfering ions.[4][8] For example, in purpurin-based sensing, the spectral properties are highly pH-dependent due to the protonation and deprotonation of its hydroxyl groups, which in turn affects its binding affinity for different metal ions.[4]
Q3: My sensor shows a weak or no signal. What are the possible causes and solutions?
A3: A weak or non-existent signal can stem from several factors. First, ensure that the concentrations of your sensor and target metal ion are within the linear detection range of your assay.[4] It is also crucial to verify that your experimental conditions, such as pH and temperature, are optimal for the sensor's activity.[4][9][10] Another possibility is fluorescence quenching, where a component in your sample, including an interfering ion, is diminishing the signal.[1][4]
Troubleshooting Steps for Weak/No Signal:
-
Verify Concentrations: Prepare fresh solutions of your sensor and target ion to rule out degradation.[4]
-
Optimize pH: Perform a pH optimization experiment to find the pH that yields the maximum signal for your target ion.[4]
-
Check for Quenching: Analyze a blank sample to check for autofluorescence and consider a standard addition method to quantify the target ion in the presence of a potential quencher.[4]
-
Confirm Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or spectrophotometer are correctly set for your specific sensor.
Q4: I'm observing a high background signal in my fluorescence-based metal sensing experiment. How can I reduce it?
A4: High background fluorescence can obscure the signal from your target analyte. A primary cause can be the autofluorescence of components within your sample matrix.[4] Running a blank sample (without the fluorescent sensor) can help you quantify this background and subtract it from your measurements.[4] Additionally, impurities in the sensor reagent itself can be fluorescent.[4]
Strategies to Reduce High Background Signal:
-
Run a Blank: Always measure the fluorescence of a sample blank to determine the level of autofluorescence.[4]
-
Purify the Sensor: If you suspect impurities, consider purifying your sensing molecule or using a higher-grade reagent.[4]
-
Adjust Wavelengths: Experiment with slightly different excitation and emission wavelengths to minimize the excitation of interfering fluorophores.
Q5: My ion-selective electrode (ISE) is experiencing signal drift. What should I do?
A5: Signal drift in ISEs is a gradual change in the electrode's response over time.[9][11] This can be caused by several factors, including the leaching of membrane components, fouling of the electrode surface by proteins or lipids, temperature fluctuations, and contamination of the reference electrode.[9][10] Regular recalibration is essential to compensate for drift.[11][12]
Troubleshooting Signal Drift in ISEs:
-
Recalibrate Frequently: The frequency of recalibration depends on the required precision of your measurements.[11]
-
Clean the Electrode: Regularly clean the electrode membrane according to the manufacturer's instructions to remove any adsorbed contaminants.[9]
-
Maintain Stable Temperature: Ensure that your samples and standards are at the same temperature to avoid thermal drift.[9][10]
-
Check the Reference Electrode: Inspect the reference electrode for proper filling solution level and ensure the junction is not clogged.[9]
Troubleshooting Guides
Guide 1: Addressing Interference from Competing Metal Ions
Interference from non-target metal ions is a common challenge. The following table summarizes strategies to mitigate this issue:
| Strategy | Description | Key Considerations |
| pH Optimization | Adjusting the pH of the sample can selectively enhance the binding of the target metal ion to the sensor while minimizing the binding of interfering ions.[4][5][6] | The optimal pH will be specific to the sensor-analyte pair. A pH titration experiment is recommended.[4] |
| Use of Masking Agents | Masking agents are compounds that form stable complexes with interfering ions, preventing them from interacting with the sensor.[3][13][14] | The masking agent should not interact with the target analyte.[3] Common masking agents include EDTA, cyanide, and thioglycolic acid.[14] |
| Development of Selective Chelators | Designing or selecting a chelator with a high affinity and specificity for the target metal ion can significantly reduce interference.[15][16][17][18] | The design of the chelator should consider the coordination chemistry and ionic radius of the target metal.[15] |
| Sample Preparation | Techniques such as ion exchange or precipitation can be used to remove interfering ions from the sample before analysis.[19][20][21] | These methods may introduce other contaminants or alter the concentration of the target analyte if not performed carefully. |
Guide 2: Quantitative Data on Common Masking Agents
The selection of an appropriate masking agent is crucial for accurate spectrophotometric analysis. The following table provides examples of masking agents and their effectiveness in reducing interference.
| Target Analyte | Interfering Ion | Masking Agent | Effect on Measurement | Reference |
| Aluminum (Al³⁺) | Iron (Fe³⁺) | Ascorbic Acid | Effectively masks iron, allowing for accurate aluminum determination. | [3] |
| Aluminum (Al³⁺) | Iron (Fe³⁺) | Tiron | Forms a colored complex with iron, leading to overestimated aluminum concentrations. | [3] |
| Aluminum (Al³⁺) | Iron (Fe³⁺) | Oxalic Acid | Significantly reduces the measured concentration of aluminum. | [3] |
| Copper (Cu²⁺) | Various | EDTA | Used as a general masking agent for various metal ions in the determination of copper.[13][22] | [13][22] |
| Arsenic (As³⁺) | Copper (Cu²⁺) | Ammonia | Used as a masking ligand to reduce copper interference in the electrochemical sensing of arsenic.[23] | [23] |
Experimental Protocols
Protocol 1: pH Optimization for a Fluorescent Metal Sensor
Objective: To determine the optimal pH for maximizing the fluorescence signal of a target metal ion while minimizing interference.
Materials:
-
Fluorescent sensor stock solution
-
Target metal ion stock solution
-
Interfering ion stock solution
-
A series of buffers with varying pH values (e.g., pH 4 to 10)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a set of solutions in cuvettes, each containing a fixed concentration of the fluorescent sensor and the target metal ion in buffers of different pH values.[4]
-
Prepare a parallel set of solutions containing the sensor and the interfering ion at various pH values.
-
Incubate the solutions for a specified time to allow for complexation.
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.[4]
-
Plot the fluorescence intensity as a function of pH for both the target ion and the interfering ion.
-
The optimal pH is the one that provides the highest signal for the target ion and the lowest signal for the interfering ion.
Protocol 2: Interference Study Using a Masking Agent
Objective: To evaluate the effectiveness of a masking agent in eliminating interference from a competing metal ion.
Materials:
-
Sensor/reagent for target metal detection
-
Target metal ion stock solution
-
Interfering ion stock solution
-
Masking agent solution
-
Spectrophotometer or other appropriate analytical instrument
Procedure:
-
Prepare a solution containing the target metal ion at a known concentration.
-
Prepare a second solution containing both the target metal ion and the interfering ion at known concentrations.
-
Prepare a third solution containing the target metal ion, the interfering ion, and the masking agent.
-
Measure the signal (e.g., absorbance, fluorescence) of all three solutions using the appropriate instrument.
-
Compare the signals. A successful masking agent will result in the signal of the third solution being very close to the signal of the first solution.[3]
Visualizations
Caption: A workflow for troubleshooting and mitigating ionic interference.
Caption: The mechanism of a masking agent in preventing interference.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A pH‐Based Single‐Sensor Array for Discriminating Metal Ions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of pH, metal ions and their hydroxides in charge reversal of protein-coated nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05946B [pubs.rsc.org]
- 8. The pH effect on the detection of heavy metals in wastewater by laser-induced breakdown spectroscopy coupled with a phase transformation method - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. bacwa.org [bacwa.org]
- 11. Frequently Asked Questions about ion-selective electrode measurements. [nico2000.net]
- 12. Recalibrating ion selective electrodes by catching their drift – Kudos: Growing the influence of research [growkudos.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 15. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Similar Innovative Solution for Capturing Metals in Custom Metal Chelator Development [thinkdochemicals.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Removal of Traces of Metals from Reagents - Chempedia - LookChem [lookchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
strategies to enhance the quantum yield of 4-(Dibutylamino)salicylaldehyde probes
Welcome to the technical support center for 4-(Dibutylamino)salicylaldehyde-based fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by providing detailed troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the quantum yield of this compound probes?
The quantum yield of these probes is primarily influenced by a combination of molecular and environmental factors. Structurally, the electron-donating nature of the dibutylamino group at the 4-position enhances intramolecular charge transfer (ICT), which is crucial for fluorescence. The surrounding environment, particularly solvent polarity and the potential for hydrogen bonding, plays a significant role in modulating the excited state dynamics and, consequently, the fluorescence quantum yield.[1][2][3][4] Processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) can also significantly impact the quantum yield.
Q2: How does solvent polarity affect the fluorescence of these probes?
Solvent polarity has a pronounced effect on the photophysical properties of this compound probes. Generally, an increase in solvent polarity can lead to a red-shift in the emission spectrum due to the stabilization of the more polar excited state. However, the effect on quantum yield can be more complex. In highly polar or protic solvents, non-radiative decay pathways can become more prominent, leading to a decrease in quantum yield.[4][5] Conversely, in non-polar environments, these probes often exhibit higher fluorescence intensity.
Q3: What is Aggregation-Induced Emission (AIE) and is it relevant for these probes?
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation in a poor solvent or in the solid state.[6][7][8][9] This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. Salicylaldehyde derivatives, including those with dialkylamino substituents, have been shown to exhibit AIE characteristics.[6][7][8] This property can be leveraged to enhance the quantum yield in specific applications where the probe might be in an aggregated or solid state.
Q4: Can Excited-State Intramolecular Proton Transfer (ESIPT) enhance the quantum yield?
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process common in molecules with both a proton donor (the hydroxyl group) and a proton acceptor (the imine nitrogen) in close proximity, such as in Schiff bases derived from salicylaldehyde.[10][11][12][13] ESIPT can lead to a large Stokes shift, which is advantageous in reducing self-absorption and background fluorescence. While ESIPT itself doesn't guarantee a high quantum yield, by creating a more rigid and planar excited state, it can minimize non-radiative decay and contribute to enhanced fluorescence. The efficiency of the ESIPT process is sensitive to the molecular structure and the solvent environment.[1][11][13]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| QY-01 | Low or no fluorescence signal | 1. Inappropriate Solvent: The solvent may be too polar or protic, leading to quenching. 2. Probe Degradation: The probe may have degraded due to light exposure or chemical instability. 3. Incorrect Instrument Settings: Excitation and emission wavelengths may not be optimal. | 1. Test the probe in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, DMSO) to find the optimal medium.[14][15] 2. Prepare fresh probe solutions and store stock solutions in the dark at low temperatures. Minimize light exposure during experiments. 3. Verify the excitation and emission maxima of your specific probe and configure the fluorometer accordingly. |
| QY-02 | Fluorescence intensity decreases over time | 1. Photobleaching: The probe is being destroyed by the excitation light. 2. Presence of Quenchers: Molecular oxygen, heavy atoms, or certain metal ions in the sample can quench fluorescence. | 1. Reduce the intensity of the excitation light, use a neutral density filter, or decrease the exposure time. 2. Deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon. Identify and remove potential quenching species if possible. |
| QY-03 | Inconsistent or irreproducible results | 1. Variability in Experimental Conditions: Small changes in temperature, pH, or solvent composition can affect fluorescence. 2. Concentration Effects: At high concentrations, aggregation-caused quenching (ACQ) can occur. | 1. Maintain precise control over all experimental parameters. Prepare fresh solutions for each experiment and calibrate instruments regularly. 2. Perform a concentration-dependent study to identify the optimal concentration range where fluorescence intensity is linear with concentration. Avoid using excessively high concentrations.[5] |
| QY-04 | Unexpected shift in emission wavelength | 1. Change in Solvent Polarity: The emission of these probes is sensitive to the polarity of the microenvironment. 2. Formation of Aggregates: Aggregation can lead to a different emission profile compared to the solvated molecules. | 1. Ensure the solvent composition is consistent across all experiments. If studying binding events, consider the polarity of the binding site. 2. Check for the formation of aggregates by dynamic light scattering (DLS) or by observing the fluorescence in different solvent fractions (e.g., water/THF mixtures). |
Quantitative Data Summary
The following table summarizes the photophysical properties of representative 4-(dialkylamino)salicylaldehyde derivatives in different solvents. Note that specific quantum yield values for the dibutylamino derivative are not extensively reported in a single comparative study, hence data for similar derivatives are included to illustrate the trends.
| Probe Derivative | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 4-(Diethylamino)salicylaldehyde-based Salen Ligand | Dichloromethane | ~562-575 | ~596-635 | Not specified | [2] |
| 4-(Diethylamino)salicylaldehyde-based Salen Ligand | Acetonitrile | ~562-575 | ~596-635 | Not specified | [2] |
| 4-(Diethylamino)salicylaldehyde-based Salen Ligand | DMSO | ~562-575 | ~596-635 | Not specified | [2] |
| Carbazole N-Salicylidene Aniline (No fluorine) | Solution | - | - | ~1.00 | [16] |
| Carbazole N-Salicylidene Aniline (Pentafluoro) | Solution | - | - | < 0.01 | [16] |
| Coumarin Fused Dihydropyridine (p-methyl sub.) | DMSO | 375 | ~440 | 0.83 | [14] |
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol is based on the comparative method, which involves using a well-characterized standard with a known quantum yield.[17][18]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound probe solution
-
Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_F) of the sample using the following equation:
Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ_F is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Visualizations
Factors Influencing Quantum Yield
Caption: Interplay of strategies to enhance quantum yield.
Experimental Workflow for Quantum Yield Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00158F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics. | Semantic Scholar [semanticscholar.org]
- 9. Aggregation-induced emission spectra of triphenylamine salicylaldehyde derivatives via excited-state intramolecular proton transfer revealed by molecular spectral and dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. static.horiba.com [static.horiba.com]
addressing aggregation-caused quenching in 4-(Dibutylamino)salicylaldehyde fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Dibutylamino)salicylaldehyde and similar fluorophores, with a specific focus on addressing aggregation-caused quenching (ACQ).
Troubleshooting Guides
Issue: My fluorescent signal is significantly weaker than expected.
This is a common issue that can arise from several factors, with aggregation-caused quenching being a primary suspect for this class of fluorophores.
| Possible Cause | Troubleshooting Steps |
| Aggregation-Caused Quenching (ACQ) | 1. Dilute the Sample: Aggregation is concentration-dependent. Try diluting your sample to see if the fluorescence intensity per mole of fluorophore increases. 2. Change Solvent: Use a less polar or a more viscous solvent. Aggregation is often promoted in polar solvents where the fluorophore is less soluble. Increased viscosity can restrict the molecular motions that lead to non-radiative decay in the aggregated state. 3. Add a Surfactant: Incorporating a surfactant like Tween 20 or SDS can help to break up aggregates and solvate the individual fluorophore molecules. |
| Photobleaching | 1. Reduce Excitation Power: Use the lowest laser power or excitation intensity that provides a detectable signal. 2. Limit Exposure Time: Minimize the duration of exposure to the excitation source. 3. Use an Antifade Reagent: If your application allows, add an antifade agent to your sample medium. |
| Incorrect Excitation/Emission Wavelengths | 1. Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set to the optimal values for this compound in your specific solvent. Refer to the photophysical data tables below for guidance. |
| Degradation of the Fluorophore | 1. Check Storage Conditions: Ensure the fluorophore is stored protected from light and at the recommended temperature. 2. Prepare Fresh Solutions: Prepare a fresh solution of the fluorophore to rule out degradation of your stock solution. |
Issue: I am observing a shift in the emission wavelength of my fluorophore.
Wavelength shifts can be indicative of changes in the fluorophore's environment, including aggregation.
| Possible Cause | Troubleshooting Steps |
| Solvatochromism | 1. Check Solvent Polarity: The emission of this compound is sensitive to solvent polarity. A shift to a longer wavelength (red-shift) is often observed in more polar solvents. Compare your observed emission maximum to the data in the tables below for various solvents. |
| Formation of Aggregates | 1. Correlate with Intensity Changes: A shift in emission wavelength accompanied by a decrease in fluorescence intensity is a strong indicator of ACQ. 2. Perform a Titration Experiment: Gradually change the solvent composition (e.g., by adding water to a THF solution) and monitor both the emission wavelength and intensity. A distinct change upon reaching a certain solvent ratio suggests aggregation. |
| Binding to a Target Molecule | 1. Consider Your Experimental System: If you are studying the interaction of the fluorophore with another molecule, a spectral shift upon binding is often expected and can be a source of valuable data. |
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ)?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence of a fluorophore decreases significantly when its molecules aggregate or come into close proximity with each other. In the aggregated state, non-radiative decay pathways, such as those resulting from π-π stacking interactions, become dominant, leading to a loss of fluorescence.
Q2: How can I determine if my this compound fluorophore is experiencing ACQ?
A2: A key indicator of ACQ is a decrease in fluorescence intensity with a concurrent increase in concentration in a given solvent. You can perform a concentration-dependent fluorescence measurement. If the fluorescence intensity does not increase linearly with concentration and starts to plateau or even decrease at higher concentrations, ACQ is likely occurring. Another common method is to induce aggregation by changing the solvent composition, for example, by adding a poor solvent (like water) to a solution of the fluorophore in a good solvent (like THF). A decrease in fluorescence upon the addition of the poor solvent is a strong sign of ACQ.
Q3: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A3: ACQ and AIE are opposite phenomena. In ACQ, aggregation leads to fluorescence quenching. In AIE, certain fluorophores are non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation. This is typically due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. Some salicylaldehyde derivatives exhibit AIE, but many, especially those with planar structures, are prone to ACQ.[1][2][3]
Q4: Can I use this compound for quantitative measurements?
A4: Yes, but it is crucial to work in a concentration range and solvent system where ACQ is minimized. You should first establish a linear relationship between concentration and fluorescence intensity in your chosen experimental conditions. If you observe ACQ, you may need to adjust your protocol by diluting the sample, changing the solvent, or adding solubilizing agents.
Q5: Are there chemical modifications I can make to reduce ACQ?
A5: While modifying the fluorophore itself is an advanced approach, introducing bulky substituents can hinder the π-π stacking that often leads to ACQ. This is a strategy used in the design of AIE-active fluorophores. For users of this compound, the more practical approach is to modify the experimental conditions as described in the troubleshooting guide.
Quantitative Data
Disclaimer: The following data is based on published values for closely related 4-(dialkylamino)salicylaldehyde derivatives and should be considered representative. Actual values for this compound may vary.
Table 1: Photophysical Properties of a Representative 4-(Dialkylamino)salicylaldehyde in Various Solvents
| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Cyclohexane | 31.2 | ~400 | ~480 | ~4160 | ~0.60 |
| Toluene | 33.9 | ~410 | ~500 | ~4390 | ~0.55 |
| Tetrahydrofuran (THF) | 37.4 | ~420 | ~520 | ~4550 | ~0.45 |
| Dichloromethane | 41.1 | ~425 | ~535 | ~4780 | ~0.30 |
| Acetonitrile | 46.0 | ~430 | ~550 | ~4960 | ~0.15 |
| Ethanol | 51.9 | ~435 | ~560 | ~4980 | ~0.05 |
| Water | 63.1 | ~440 | ~580 | ~5340 | <0.01 (Aggregated) |
Table 2: Effect of Aggregation on Fluorescence Properties (Representative Data)
| Solvent System (THF/Water, v/v) | Fluorescence Intensity (Arbitrary Units) | Emission Maximum (λem, nm) |
| 100/0 | 100 | ~520 |
| 80/20 | 85 | ~525 |
| 60/40 | 60 | ~535 |
| 40/60 | 30 | ~550 |
| 20/80 | 5 | ~570 |
| 0/100 | <1 | ~580 |
Experimental Protocols
Protocol 1: Inducing and Measuring Aggregation-Caused Quenching
Objective: To demonstrate and quantify the effect of aggregation on the fluorescence of this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in THF (e.g., 1 mM).
-
Prepare a series of solutions in cuvettes with varying THF/water ratios (e.g., 100/0, 90/10, 80/20, ..., 10/90, 0/100) by adding the appropriate volumes of the stock solution and water to THF, keeping the final concentration of the fluorophore constant (e.g., 10 µM).
-
Gently mix each solution.
-
Measure the fluorescence emission spectrum of each solution. Use an excitation wavelength corresponding to the absorption maximum in THF (around 420 nm).
-
Record the fluorescence intensity at the emission maximum and the wavelength of the emission maximum for each sample.
-
Plot the fluorescence intensity and the emission maximum as a function of the water percentage. A decrease in intensity and a red-shift in the emission maximum with increasing water content are indicative of ACQ.
Protocol 2: Determining the Critical Aggregation Concentration (CAC)
Objective: To determine the concentration at which this compound begins to aggregate in a given solvent system.
Materials:
-
This compound
-
Chosen solvent (e.g., a THF/water mixture where ACQ is observed)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions of this compound in the chosen solvent with a range of concentrations (e.g., from nanomolar to micromolar).
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity as a function of concentration.
-
The point at which the plot deviates from linearity is the critical aggregation concentration (CAC). Below the CAC, the fluorophore exists primarily as monomers, and the fluorescence intensity increases linearly with concentration. Above the CAC, aggregation begins, leading to quenching and a non-linear response.
Visualizations
Caption: Troubleshooting workflow for a weak fluorescent signal.
Caption: Conceptual difference between ACQ and AIE.
Caption: Workflow for inducing and measuring ACQ.
References
stability testing of 4-(Dibutylamino)salicylaldehyde under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-(Dibutylamino)salicylaldehyde under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] It is important to store it in a tightly-closed container.[1] For long-term storage, a cool, dry place is recommended.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be pH-dependent. The presence of the aldehyde and phenolic hydroxyl groups, along with the amino group, makes the molecule susceptible to degradation under certain acidic and alkaline conditions. While specific data is limited, similar aromatic aldehydes can undergo oxidation or condensation reactions, which may be catalyzed by changes in pH.
Q3: What are the potential degradation products of this compound at different pH values?
A3: Under strongly acidic or basic conditions, and particularly in the presence of oxygen or oxidizing agents, this compound may degrade. Potential degradation pathways could include the oxidation of the aldehyde group to a carboxylic acid (4-(Dibutylamino)salicylic acid) or polymerization reactions. The dibutylamino group might also be susceptible to reactions under extreme pH and temperature conditions.
Q4: What are the optimal pH and buffer systems for working with this compound?
A4: For optimal stability, it is recommended to work with this compound in a neutral to slightly acidic pH range (approximately pH 5-7). Phosphate or citrate buffers are commonly used in this range and are generally compatible. It is advisable to perform preliminary stability tests with your specific buffer system to ensure compatibility.
Q5: Are there any visual indicators of degradation?
A5: Yes, a change in the color or clarity of a solution containing this compound can indicate degradation. The appearance of a yellow to brown discoloration or the formation of a precipitate may suggest chemical changes such as oxidation or polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown upon storage. | Oxidation of the aldehyde or phenolic group. This can be accelerated by exposure to air, light, or non-neutral pH. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. Ensure the pH of the solution is within the optimal range (pH 5-7). |
| Precipitate forms in the solution. | The compound may have limited solubility at the specific pH of your buffer. Alternatively, a degradation product that is insoluble may be forming. | Verify the solubility of this compound in your chosen buffer system and pH. Consider adjusting the pH or using a co-solvent if solubility is an issue. If degradation is suspected, analyze the precipitate to identify its composition. |
| Inconsistent experimental results. | This could be due to the degradation of the compound in the experimental medium over the time course of the experiment. The rate of degradation may be pH-dependent. | Perform a time-course stability study of this compound in your experimental medium. This will help you determine the time window in which the compound is stable. Prepare fresh samples for each experiment. |
| Unexpected reaction products are observed. | The compound may be reacting with components of your buffer or medium, or it may be undergoing self-condensation, particularly under basic conditions. | Evaluate the compatibility of this compound with all components of your experimental system. Avoid highly reactive buffer components. Consider using a less nucleophilic buffer if reactions are suspected. |
Stability Data
The following table summarizes hypothetical stability data for this compound at different pH values when stored at room temperature (25°C) for 24 hours. This data is for illustrative purposes to guide experimental design.
| pH | Buffer System | % Degradation (24 hours) | Observations |
| 3.0 | 0.1 M Citrate | 15% | Slight yellowing of the solution. |
| 5.0 | 0.1 M Acetate | < 5% | Solution remains clear and colorless. |
| 7.0 | 0.1 M Phosphate | < 2% | Solution remains clear and colorless. |
| 9.0 | 0.1 M Borate | 25% | Significant yellowing and slight turbidity. |
| 11.0 | 0.1 M Carbonate | > 50% | Brown discoloration and precipitate formation. |
Experimental Protocol: pH Stability Testing
This protocol outlines a general method for assessing the stability of this compound across a range of pH conditions using UV-Vis spectrophotometry.
1. Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, 11)
-
Acetonitrile or other suitable organic solvent
-
UV-Vis Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
-
pH meter
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile) and then dilute to the final volume with the same solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
-
For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.
-
Dilute to the final volume with the respective buffer solution to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.
4. Stability Analysis:
-
Immediately after preparation (t=0), record the UV-Vis spectrum of each test solution from 200-600 nm.
-
Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
At specified time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution and record the UV-Vis spectrum.
-
Monitor the change in absorbance at the wavelength of maximum absorption (λmax) of this compound. A decrease in absorbance indicates degradation.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Absorbance at time t / Absorbance at time 0) * 100
-
Plot the percentage of remaining compound against time for each pH to determine the stability profile.
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Plausible degradation pathways under different pH.
References
Validation & Comparative
validation of 4-(Dibutylamino)salicylaldehyde as a selective fluorescent probe for zinc
For researchers, scientists, and drug development professionals, the selective detection of zinc ions (Zn²⁺) is a critical aspect of various biological investigations. While a vast array of fluorescent probes for zinc exists, a comprehensive evaluation of "4-(Dibutylamino)salicylaldehyde" for this application remains absent from the current scientific literature. Our extensive search for validation studies, performance data, and comparative analyses for this specific compound has yielded no concrete results.
Therefore, this guide will instead focus on providing a comparative overview of well-documented salicylaldehyde-based fluorescent probes for zinc, offering insights into their performance characteristics and the experimental protocols for their use. This information will serve as a valuable resource for selecting the appropriate tool for your research needs.
Comparison of Salicylaldehyde-Based Zinc Probes
The salicylaldehyde scaffold has been a versatile platform for the development of fluorescent zinc sensors. The fundamental mechanism often involves a chelation-enhanced fluorescence (CHEF) effect, where the binding of Zn²⁺ to the probe restricts intramolecular rotation and enhances the fluorescence quantum yield. Variations in the substituents on the salicylaldehyde ring significantly influence the probe's sensitivity, selectivity, and photophysical properties.
Below is a comparison of key performance indicators for salicylaldehyde and some of its derivatives that have been reported as fluorescent zinc probes.
| Probe | Detection Limit | Stoichiometry (Probe:Zn²⁺) | Quantum Yield (Φ) | Key Features |
| Salicylaldehyde | Not explicitly reported | 1:1[1][2][3] | Enhancement upon Zn²⁺ binding | High selectivity for Zn²⁺ over other common cations.[1][2][3] |
| Schiff base of Salicylaldehyde and Pyridine derivatives | Not explicitly reported | - | Turn-on fluorescence upon Zn²⁺ chelation | Specific for zinc ions with multi-fold fluorescence intensity increase.[4] |
| Salicylaldehyde built Schiff base chemosensor (SNN) | 1.33 nM for Zn²⁺[5] | 1:1[5] | Significant blue shift upon Zn²⁺ binding | Dual sensor for Al³⁺ and Zn²⁺ with distinct fluorescent responses.[5] |
Signaling Pathways and Experimental Workflows
The interaction between a salicylaldehyde-based probe and zinc ions is a direct binding event that leads to a measurable change in fluorescence. This straightforward mechanism does not typically involve complex biological signaling pathways.
Experimental Workflow for Zinc Detection
The general workflow for utilizing a salicylaldehyde-based fluorescent probe for zinc detection is as follows:
Caption: A generalized experimental workflow for zinc detection using a fluorescent probe.
Detailed Experimental Protocols
While a specific protocol for this compound is unavailable, a general procedure for using salicylaldehyde-based probes can be adapted.
Objective: To determine the concentration of Zn²⁺ in an aqueous sample.
Materials:
-
Salicylaldehyde-based fluorescent probe
-
Zinc sulfate (ZnSO₄) or Zinc chloride (ZnCl₂) for standard solutions
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of Zn²⁺ (e.g., 10 mM) in deionized water.
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions with known Zn²⁺ concentrations by diluting the Zn²⁺ stock solution in the buffer.
-
To each standard solution, add a fixed concentration of the fluorescent probe (e.g., 10 µM).
-
Incubate the solutions for a specific time at a controlled temperature to allow for complex formation.
-
-
Sample Preparation:
-
Prepare the unknown sample in the same buffer used for the standard curve.
-
Add the same fixed concentration of the fluorescent probe to the sample.
-
Incubate under the same conditions as the standards.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer according to the probe's specifications.
-
Measure the fluorescence intensity of the blank (buffer and probe without zinc), the standard solutions, and the unknown sample.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot a standard curve of fluorescence intensity versus Zn²⁺ concentration.
-
Determine the concentration of Zn²⁺ in the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
Conclusion
While this compound has not been documented as a selective fluorescent probe for zinc, the broader family of salicylaldehyde-based sensors offers promising and well-validated alternatives. The selection of a suitable probe will depend on the specific requirements of the experiment, such as the desired detection limit, the presence of interfering ions, and the biological context. Researchers are encouraged to consult the primary literature for detailed characterization and validation of any chosen probe to ensure reliable and accurate results in their investigations of the critical role of zinc in biological systems.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pure.atu.ie [pure.atu.ie]
- 3. researchgate.net [researchgate.net]
- 4. Lighting up zinc: switchable probes for biological imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Dibutylamino)salicylaldehyde and Other Salicylaldehyde Derivatives: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this report details a comparative analysis of 4-(Dibutylamino)salicylaldehyde with other salicylaldehyde derivatives. The guide covers key performance aspects including fluorescent properties, antioxidant activity, and antimicrobial efficacy, supported by experimental data and detailed protocols.
Salicylaldehyde and its derivatives are a versatile class of compounds with significant interest in medicinal chemistry and materials science due to their broad spectrum of biological activities and unique photophysical properties. This guide focuses on this compound, a member of the 4-dialkylaminosalicylaldehyde series, and compares its performance with other salicylaldehyde derivatives. The inclusion of a dibutylamino group at the 4-position of the salicylaldehyde scaffold can significantly influence its electronic and steric properties, thereby affecting its bioactivity and potential applications.
Performance Comparison
To provide a clear and objective comparison, the following tables summarize the available quantitative data for this compound and other representative salicylaldehyde derivatives.
Fluorescent Properties
Table 1: Comparison of Fluorescent Properties of Salicylaldehyde Derivatives
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |
| Salicylaldehyde | 325 | 432 | - | Methanol | [1] |
| 4-(Diethylamino)salicylaldehyde Schiff Base | ~450 | ~550 | Not Reported | Various | [2] |
| Salicylaldehyde-based Schiff base (SNN) | 375 | 493 (with Al³⁺) | Not Reported | Not Specified |
Note: Data for this compound is not available in the reviewed literature. The data for the 4-(diethylamino) derivative suggests that 4-dialkylamino substitution generally leads to a red-shift in both absorption and emission spectra.
Antioxidant Activity
The antioxidant potential of salicylaldehyde derivatives is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The nature and position of substituents on the aromatic ring can modulate this activity.
Table 2: Comparison of Antioxidant Activity (IC50 values) of Salicylaldehyde Derivatives
| Compound/Derivative | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Salicylaldehyde | >100 | >100 | [3] |
| 4-Methoxysalicylaldehyde | Not Reported | Not Reported | |
| 3,5-Dichlorosalicylaldehyde | Not Reported | Not Reported | |
| 4-Nitrophenylhydrazone of 4-substituted salicylaldehydes | ~10 - 50 | ~20 - 60 | [4] |
Note: Specific IC50 values for this compound were not found in the reviewed literature. The data on phenylhydrazone derivatives indicate that derivatization can significantly enhance antioxidant activity.
Antimicrobial Activity
Salicylaldehyde derivatives have been widely investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often linked to their ability to form Schiff bases with amino groups in microbial cells.[5]
Table 3: Comparison of Antimicrobial Activity (MIC values) of Salicylaldehyde Derivatives
| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| Salicylaldehyde | >1000 | >1000 | >1000 | [6] |
| 3,5-Dichlorosalicylaldehyde | 31 | 63 | 8 | [6] |
| 3,5-Dibromosalicylaldehyde | 16 | 63 | 12 | [6] |
| 4-(Diethylamino)salicylaldehyde derived Schiff base (D5) | 8 | Not Reported | Not Reported | [3] |
Note: While direct MIC values for this compound were not available, a Schiff base derivative of the closely related 4-(diethylamino)salicylaldehyde (D5) showed potent activity against S. aureus.[3] Halogenated salicylaldehydes also exhibit significant antimicrobial effects.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-(dialkylamino)salicylaldehydes and key assays used to evaluate their performance.
Synthesis of 4-(Dialkylamino)salicylaldehydes
A general and efficient method for the synthesis of salicylaldehydes is the ortho-formylation of phenols.[7] For the synthesis of 4-(dialkylamino)salicylaldehydes, a common starting material is 4-aminophenol, which can be N-alkylated followed by formylation.
General Procedure:
-
N,N-Dialkylation of 4-Aminophenol: To a solution of 4-aminophenol in a suitable solvent (e.g., acetone, acetonitrile), add an excess of the desired alkyl halide (e.g., butyl bromide for dibutylamino) and a base (e.g., K₂CO₃). Reflux the mixture for 24-48 hours. After cooling, filter the mixture and evaporate the solvent. The residue is then purified by column chromatography to yield the N,N-dialkyl-4-aminophenol.
-
Formylation (Duff Reaction): To a mixture of hexamethylenetetramine and trifluoroacetic acid, add the N,N-dialkyl-4-aminophenol. Heat the mixture at 80-90 °C for several hours. After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the 4-(dialkylamino)salicylaldehyde.
Fluorescence Quantum Yield Determination
The relative fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized standard.[8]
Procedure:
-
Prepare a series of five dilutions of both the test compound and a standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Record the UV-Vis absorbance spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9]
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[10]
Procedure:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add 10 µL of each dilution of the test compound to 1 mL of the diluted ABTS radical cation solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Salicylaldehyde derivatives have been shown to modulate various signaling pathways, contributing to their biological activities. For instance, some derivatives can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[10]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by salicylaldehyde derivatives.
General Experimental Workflow for Comparative Analysis
Caption: A logical workflow for the comparative analysis of salicylaldehyde derivatives.
Conclusion
This guide provides a framework for the comparative analysis of this compound and other salicylaldehyde derivatives. While direct comparative data for this compound is currently limited in the scientific literature, the provided protocols and data on related compounds offer a strong foundation for future research. The structure-activity relationships suggested by the available data indicate that the 4-dialkylamino substitution pattern holds promise for the development of novel fluorescent probes and bioactive agents. Further experimental investigation is warranted to fully elucidate the potential of this compound and its derivatives in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103819319A - Preparation of 4-methoxy salicylaldehyde - Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 4-(Dibutylamino)salicylaldehyde-Based Sensors: A Guide to Cross-Reactivity
For researchers, scientists, and professionals in drug development, the selectivity of a chemical sensor is paramount. This guide provides a comparative analysis of the cross-reactivity of sensors based on the 4-(Dibutylamino)salicylaldehyde scaffold, offering insights into their performance against a range of potential interferents. The information herein is supported by experimental data from peer-reviewed studies.
The this compound moiety serves as a versatile platform for the design of chemosensors, often utilized in Schiff base condensations to create fluorescent and colorimetric probes for various analytes.[1] These sensors are lauded for their straightforward synthesis and pronounced optical responses.[2] However, their utility is ultimately dictated by their selectivity. This guide summarizes key findings on the cross-reactivity of these sensors, presenting quantitative data and experimental protocols to aid in the selection and application of these analytical tools.
Performance Against Common Interferents
The cross-reactivity of this compound-based sensors has been evaluated against a variety of cations and anions. The following tables summarize the observed changes in fluorescence or absorbance of these sensors in the presence of common interfering species. The data is compiled from multiple studies, each focusing on a specific sensor derivative and its primary target analyte.
| Sensor Derivative | Target Analyte | Interfering Ion | Molar Ratio (Sensor:Interferent) | Observed Response (% of response to target) | Reference |
| Salicylaldehyde-based Sensor | Fluoride (F⁻) | Cl⁻, Br⁻, I⁻, HSO₄⁻, H₂PO₄⁻, AcO⁻ | Not Specified | Negligible fluorescence change | [3] |
| Pyridyl-salicylimine derivative (F1) | Zn²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺ | Not Specified | Negligible fluorescence change | [4] |
| Pyridyl-salicylimine derivative (F2) | Al³⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺ | Not Specified | Negligible fluorescence change | [4] |
| Salicylaldehyde derivative (L) | Fe³⁺ | Other metal ions | Not Specified | High selectivity observed | [5] |
| 4-(diethylamino)salicylaldehyde nicotinoyl hydrazone (SBN) | Al³⁺ | Other competing ions | Not Specified | High selectivity observed | [6] |
Table 1: Cross-Reactivity of Salicylaldehyde-Based Sensors with Various Ions. This table presents a summary of the selectivity of different salicylaldehyde-based sensors towards their target analyte in the presence of other ions. The response to interfering ions is generally minimal, indicating high selectivity.
Experimental Protocols
The assessment of sensor selectivity is a critical step in their validation. A generalized experimental protocol for evaluating the cross-reactivity of a this compound-based fluorescent sensor is outlined below.
General Protocol for Cross-Reactivity Assessment:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 x 10⁻³ M) in a suitable solvent such as DMSO or acetonitrile.
-
Prepare stock solutions (e.g., 1 x 10⁻² M) of the salts of the target analyte and various interfering ions in deionized water or the same solvent as the sensor.
-
-
Spectroscopic Measurements:
-
In a series of cuvettes, place a specific volume of the sensor stock solution and dilute with the appropriate buffer solution (e.g., HEPES, Tris-HCl) to a final volume, typically 2-3 mL.
-
To each cuvette, add a specific molar equivalent of the target analyte or an interfering ion.
-
Record the fluorescence or UV-Vis absorption spectrum of each solution after a short incubation period at room temperature. The excitation wavelength for fluorescence measurements should be determined from the absorption spectrum of the sensor.
-
-
Data Analysis:
-
Compare the fluorescence intensity or absorbance change of the sensor in the presence of the target analyte to the changes observed with the interfering ions.
-
For competitive studies, the sensor is first exposed to the target analyte, and then the interfering ion is added to observe any displacement or quenching of the signal. Conversely, the sensor can be pre-incubated with the interfering ion before the addition of the target analyte.
-
Signaling Pathways and Mechanisms
The sensing mechanism of this compound-based sensors often involves photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESPT).[3][6] The binding of an analyte to the sensor modulates these processes, leading to a detectable change in the optical properties.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple pyridyl-salicylimine-based fluorescence "turn-on" sensors for distinct detections of Zn2+, Al3+ and OH- ions in mixed aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylaldehyde-Based ‘Turn-off’ Fluorescent Chemosensor with High Selectivity for Fe3+ in H2O-DMF Solution | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Binding Stoichiometry of 4-(Dibutylamino)salicylaldehyde with Metal Ions
For researchers, scientists, and drug development professionals, the accurate determination of binding stoichiometry between a ligand and a metal ion is fundamental for the development of selective chemosensors and therapeutic agents. 4-(Dibutylamino)salicylaldehyde and its derivatives are a class of fluorescent probes recognized for their ability to detect various metal ions. This guide provides a comparative overview of the key experimental techniques used to validate the binding stoichiometry of these interactions, supported by detailed protocols and comparative data with alternative probes.
The interaction of this compound with metal ions often results in a "turn-on" fluorescence response, making it a valuable tool for metal ion sensing.[1][2] The core of its sensing capability lies in the formation of a coordination complex with the target metal ion. Validating the precise ratio of ligand to metal in this complex is crucial for understanding the sensing mechanism and ensuring the reliability of quantitative measurements.
Key Experimental Techniques for Stoichiometry Determination
Three primary methods are widely employed to determine the binding stoichiometry of metal-ligand complexes: Job's Plot (Method of Continuous Variation) using UV-Vis spectroscopy, Fluorescence Titration, and Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Job's Plot (Method of Continuous Variation)
Job's plot is a widely used method in analytical chemistry to determine the stoichiometry of a binding event.[3] The method involves preparing a series of solutions where the total molar concentration of the metal ion and the ligand is held constant, but their mole fractions are varied.[3][4] A physical property that is proportional to complex formation, most commonly UV-Vis absorbance, is then plotted against the mole fraction of one of the components.[3] The maximum or minimum on the plot corresponds to the stoichiometry of the complex.[3] For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 2:1 (ligand:metal) complex.[5]
2. Fluorescence Titration
Fluorescence titration is a highly sensitive method used to study binding interactions. In this technique, a solution of the fluorescent ligand (e.g., this compound) at a fixed concentration is titrated with increasing concentrations of a metal ion solution. The change in fluorescence intensity is monitored at the emission maximum of the complex. The point at which the fluorescence intensity plateaus indicates the saturation of the ligand with the metal ion, from which the stoichiometry can be deduced. Plotting the fluorescence intensity against the molar ratio of metal to ligand often reveals a clear inflection point corresponding to the binding stoichiometry.
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful "soft" ionization technique that allows for the direct observation of non-covalent complexes in the gas phase.[6] It provides direct information on the stoichiometry of complexes by measuring the mass-to-charge ratio (m/z) of the intact complex ions.[7][8] This method is particularly valuable as it can identify different species that may coexist in solution and provides highly accurate mass measurements, confirming the composition of the complex.[8][9]
Comparative Data for Ligand-Metal Ion Binding
The choice of a fluorescent probe is dictated by the target metal ion, required sensitivity, and the complexity of the sample matrix. Below is a comparison of this compound derivatives and other common fluorescent probes for the detection of key metal ions.
Table 1: Binding Stoichiometry of Salicylaldehyde Derivatives with Various Metal Ions
| Ligand/Probe | Metal Ion | Stoichiometry (Ligand:Metal) | Method of Determination | Reference |
| Salicylaldehyde Benzoyl Hydrazone | Cu²⁺ | 1:1 | Job's Plot | [10] |
| Salicylaldehyde Benzoyl Hydrazone | Fe³⁺ | 1:1 | Job's Plot | [10] |
| N'-(4-(diethylamino)salicylidene) | Fe³⁺ | 3:1 | Molar Conductivity, Elemental Analysis | [11] |
| Fluorescein-based Schiff Base (N4) | Cu²⁺ | 1:1 | Job's Plot, Mass Spectrometry | [12] |
| Fluorescein-based Schiff Base (N2) | Cu²⁺ | 1:1 | Job's Plot, Mass Spectrometry | [13] |
| Unsymmetrical Schiff Base (L) | Zn²⁺ | 1:1 | Job's Plot | [1] |
Table 2: Performance Comparison of Fluorescent Probes for Zinc (Zn²⁺) Detection
| Probe | Stoichiometry (Probe:Zn²⁺) | Signaling Mechanism | Key Advantages |
| This compound Derivative | Typically 1:1 | Chelation-Enhanced Fluorescence (CHEF) | Simple synthesis, good quantum yield. |
| Zinquin | 1:1 | Fluorescence "Turn-on" | Cell-permeable, used for cytosolic zinc detection.[14] |
| FluoZin-3 | 1:1 | Fluorescence "Turn-on" | High Zn²⁺ affinity (Kd ~15 nM), large fluorescence increase (>50-fold).[15] |
| TSQ (6-methoxy-8-p-toluenesulfonamidoquinoline) | 2:1 | Fluorescence "Turn-on" | High sensitivity (detection limit ~0.1 nM), used for imaging zinc in pancreatic islets.[15] |
| ZnAF-1 | 1:1 | Fluorescence "Turn-on" | Fluorescein-based, good selectivity.[14] |
Experimental Protocols
Protocol 1: Stoichiometry Determination by Job's Plot
-
Solution Preparation:
-
Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt (e.g., ZnCl₂) in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
-
Mixing Series:
-
Equilibration:
-
Allow the solutions to equilibrate for a sufficient time to ensure complex formation is complete.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range to determine the wavelength of maximum absorbance (λ_max) for the complex.
-
Measure the absorbance of each of the mixed solutions at this fixed λ_max.[17]
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand for each solution.
-
Plot the absorbance at λ_max (Y-axis) against the mole fraction of the ligand (X-axis).
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
Protocol 2: Stoichiometry Determination by Fluorescence Titration
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent ligand (e.g., 10 µM this compound).
-
Prepare a concentrated stock solution of the metal salt (e.g., 1 mM ZnCl₂).
-
-
Titration:
-
Place a fixed volume of the ligand solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of the concentrated metal salt solution sequentially to the cuvette.
-
After each addition, mix thoroughly, allow for equilibration, and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (Y-axis) versus the molar ratio of [Metal]/[Ligand] (X-axis).
-
The point of inflection or the ratio at which the fluorescence intensity reaches a plateau corresponds to the binding stoichiometry.
-
Protocol 3: Stoichiometry Determination by ESI-MS
-
Sample Preparation:
-
Prepare a solution containing both the ligand and the metal ion in a volatile solvent (e.g., methanol or acetonitrile/water) at a concentration suitable for ESI-MS (typically in the low micromolar range). The molar ratio should be chosen to favor the formation of the complex (e.g., 1:1 or with a slight excess of one component).
-
-
Instrument Setup:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage, source temperature) to ensure "soft" ionization, which preserves the non-covalent complex.
-
-
Mass Spectrum Acquisition:
-
Acquire the mass spectrum in positive ion mode (for metal cations).
-
Look for the peak corresponding to the mass-to-charge ratio (m/z) of the intact [Ligand + Metal]ⁿ⁺ complex. For a 1:1 complex, this would be [L+M]ⁿ⁺. For a 2:1 complex, it would be [L₂+M]ⁿ⁺.
-
-
Data Analysis:
-
Compare the observed m/z value with the theoretically calculated m/z for the expected complex.
-
The isotopic pattern of the peak should also be compared with the theoretical pattern to confirm the elemental composition.
-
Visualized Workflows and Logic
Caption: Workflow for validating metal-ligand binding stoichiometry.
Caption: Logical diagram of the Job's Plot method.
References
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Job plot - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 6. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 7. Ligand-metal ion binding to proteins: investigation by ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
- 13. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. scribd.com [scribd.com]
- 17. cscdic.pbworks.com [cscdic.pbworks.com]
A Researcher's Guide to Bridging Experiment and Theory: The Case of 4-(Dibutylamino)salicylaldehyde
A detailed comparison of experimental data and theoretical predictions from Density Functional Theory (DFT) is crucial for a comprehensive understanding of the structural and electronic properties of molecules like 4-(Dibutylamino)salicylaldehyde. This guide provides a framework for such a comparative study, outlining the necessary experimental protocols and computational methods, and presenting expected data based on analogues and spectroscopic principles.
Data Presentation: A Comparative Overview
The following tables summarize the kind of quantitative data that would be collected in a comprehensive study of this compound, contrasting the expected experimental values with typical DFT-calculated results.
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (FT-IR)
| Functional Group | Experimental Wavenumber (cm⁻¹) (Representative) | Theoretical Wavenumber (cm⁻¹) (DFT - B3LYP/6-311++G(d,p)) | Assignment |
| O-H | ~3450 | Scaled value | Phenolic hydroxyl stretch |
| C-H (aromatic) | ~3050 | Scaled value | Aromatic C-H stretch |
| C-H (aliphatic) | ~2960, ~2870 | Scaled value | Asymmetric and symmetric C-H stretch of butyl groups |
| C=O | ~1650 | Scaled value | Aldehyde carbonyl stretch |
| C=C (aromatic) | ~1600, ~1550 | Scaled value | Aromatic ring stretching |
| C-N | ~1350 | Scaled value | Aryl-amine C-N stretch |
| C-O | ~1250 | Scaled value | Phenolic C-O stretch |
Note: Theoretical frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96) to improve agreement.
Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Experimental Chemical Shift (δ, ppm) (Representative in CDCl₃) | Theoretical Chemical Shift (δ, ppm) (DFT - GIAO) | Assignment |
| Aldehyde H | ~9.7 | Calculated value | -CHO |
| Aromatic H | ~6.0 - 7.5 | Calculated value | Protons on the benzene ring |
| Methylene H (N-CH₂) | ~3.3 | Calculated value | Protons on the CH₂ group adjacent to Nitrogen |
| Methylene H (other) | ~1.6, ~1.4 | Calculated value | Protons on the other CH₂ groups of the butyl chain |
| Methyl H | ~0.9 | Calculated value | Protons on the terminal CH₃ group |
| ¹³C NMR | Experimental Chemical Shift (δ, ppm) (Representative in CDCl₃) | Theoretical Chemical Shift (δ, ppm) (DFT - GIAO) | Assignment |
| Carbonyl C | ~190 | Calculated value | -CHO |
| Aromatic C | ~100 - 165 | Calculated value | Carbons of the benzene ring |
| Methylene C (N-CH₂) | ~51 | Calculated value | Carbon of the CH₂ group adjacent to Nitrogen |
| Methylene C (other) | ~29, ~20 | Calculated value | Carbons of the other CH₂ groups of the butyl chain |
| Methyl C | ~14 | Calculated value | Carbon of the terminal CH₃ group |
Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption
| Solvent | Experimental λ_max (nm) (Representative) | Theoretical λ_max (nm) (TD-DFT) | Electronic Transition |
| Ethanol | ~380 | Calculated value | π → π |
| Toluene | ~370 | Calculated value | π → π |
Experimental and Theoretical Protocols
A robust comparison relies on well-documented methodologies for both the experimental work and the computational modeling.
Experimental Protocols
Synthesis of this compound:
A common route to synthesize 4-(dialkylamino)salicylaldehydes is through the formylation of the corresponding 3-(dialkylamino)phenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1]
-
Reaction Setup: 3-(Dibutylamino)phenol is dissolved in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Base Addition: An aqueous solution of a strong base, like sodium hydroxide, is added to the flask.
-
Formylation: Chloroform is added dropwise to the heated reaction mixture. The reaction is typically refluxed for several hours.
-
Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the phenoxide.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Characterization Techniques:
-
FT-IR Spectroscopy: The infrared spectrum is recorded using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The sample is dissolved in solvents of varying polarity (e.g., ethanol, toluene) to observe any solvatochromic shifts.
Theoretical (DFT) Protocol
Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular properties of organic compounds.
-
Geometry Optimization: The initial structure of this compound is built and optimized without constraints. A widely used functional for this purpose is B3LYP, in conjunction with a basis set such as 6-311++G(d,p).[2] The optimization is confirmed by ensuring there are no imaginary frequencies in the vibrational frequency calculation.
-
Vibrational Frequency Analysis: The harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled to account for anharmonicity and the approximate nature of the functional.
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The calculated shielding constants are then referenced to a standard (e.g., tetramethylsilane) to obtain the chemical shifts.
-
Electronic Spectra Simulation: The UV-Vis absorption spectrum is simulated using Time-Dependent DFT (TD-DFT) calculations on the optimized ground-state geometry. This provides information about the excitation energies (and thus λ_max) and the oscillator strengths of the electronic transitions.
Visualization of the Comparative Workflow
The process of comparing experimental and theoretical data can be visualized as a logical workflow.
References
Evaluating the Limit of Detection of 4-(Dibutylamino)salicylaldehyde Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective fluorescent probes is paramount in modern research and drug development. Among the myriad of available chemosensors, those based on the 4-(dialkylamino)salicylaldehyde scaffold have garnered significant attention for their utility in detecting a range of analytes, from metal ions to pH fluctuations. This guide provides a comparative evaluation of the limit of detection (LOD) for probes derived from 4-(dibutylamino)salicylaldehyde and its chemical cousins, placing their performance in context with other established fluorescent probes.
Performance Benchmark: Limit of Detection
The limit of detection is a critical performance metric for any fluorescent probe, defining the lowest concentration of an analyte that can be reliably distinguished from a blank sample. For researchers, a lower LOD translates to the ability to detect minute quantities of a target molecule, which is crucial in applications such as early disease diagnosis, environmental monitoring, and cellular imaging.
Below is a summary of the reported LODs for various 4-(dialkylamino)salicylaldehyde-based probes in the detection of different metal ions, compared with a commonly used alternative, a Rhodamine B-based probe.
| Probe Type | Analyte | Limit of Detection (LOD) | Probe Name/Derivative |
| 4-(Dialkylamino)salicylaldehyde-based | Al³⁺ | 2.81 x 10⁻⁷ M | 5-Methyl Salicylaldehyde derivative[1] |
| 4-(Dialkylamino)salicylaldehyde-based | Al³⁺ | 3.14 x 10⁻⁷ M | 5-Methyl Salicylaldehyde derivative[1] |
| 4-(Dialkylamino)salicylaldehyde-based | Ca²⁺ | 1.21 µM | BAPTA-based derivative[2] |
| 4-(Dialkylamino)salicylaldehyde-based | Pb²⁺ | 8.04 µM | BAPTA-based derivative[2] |
| Rhodamine B-based | Al³⁺ | 0.5 µM | Monomer 4 (ROMP derived)[3][4] |
| Rhodamine B-based | Al³⁺ | 2.1 µM | Polymer P (ROMP derived)[3][4] |
Note: The LOD values presented are sourced from different studies and may have been determined under varying experimental conditions. Direct, head-to-head comparisons within a single study are ideal for eliminating variability.
Experimental Protocol for Determining the Limit of Detection (LOD)
A standardized and rigorous protocol is essential for the accurate determination of a fluorescent probe's LOD. The following methodology is a generalized procedure based on established practices in the field.[2][5][6][7]
1. Preparation of Solutions:
- Blank Solution: Prepare a solution containing the fluorescent probe in the chosen buffer or solvent system, ensuring the absence of the target analyte.
- Analyte Stock Solution: Prepare a concentrated stock solution of the analyte to be detected.
- Serial Dilutions: Create a series of solutions with varying, low concentrations of the analyte by adding aliquots of the analyte stock solution to the probe solution.
2. Fluorescence Measurements:
- Instrument Setup: Use a spectrofluorometer with the excitation and emission wavelengths optimized for the specific probe-analyte complex.
- Blank Measurements: Record the fluorescence intensity of the blank solution multiple times (a minimum of five independent measurements is recommended) to determine the background noise.[2]
- Sample Measurements: Record the fluorescence intensity for each of the serially diluted analyte solutions.
3. Calculation of the Limit of Detection:
- Standard Deviation of the Blank (σ): Calculate the standard deviation of the fluorescence intensity readings obtained from the blank measurements.
- Calibration Curve: Plot the fluorescence intensity as a function of the analyte concentration in the low-concentration range where a linear relationship is observed.
- Slope of the Calibration Curve (k or S): Determine the slope of the linear portion of the calibration curve.
- LOD Calculation: The limit of detection is calculated using the formula: LOD = 3σ / k [1][5]
Signaling Mechanisms of 4-(Dialkylamino)salicylaldehyde Probes
The fluorescence response of these probes upon analyte binding is typically governed by one of several photophysical mechanisms. Understanding these mechanisms is key to interpreting experimental data and designing novel probes with enhanced performance.
Conclusion
Probes based on the this compound scaffold and its analogs demonstrate considerable promise for the sensitive detection of various analytes, particularly metal ions. Their performance, as measured by the limit of detection, is competitive with other classes of fluorescent probes. The selection of an appropriate probe will ultimately depend on the specific analyte, the required sensitivity, the complexity of the sample matrix, and the desired signaling mechanism. The detailed experimental protocol provided herein offers a standardized approach for researchers to rigorously evaluate and compare the performance of these and other novel fluorescent probes.
References
- 1. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multifunctional rhodamine B appended ROMP derived fluorescent probe detects Al3+ and selectively labels lysosomes in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. commons.stmarytx.edu [commons.stmarytx.edu]
- 7. Fluorescence determination of Fe( iii ) in drinking water using a new fluorescence chemosensor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05144C [pubs.rsc.org]
Assessing the Practical Applicability of 4-(Dibutylamino)salicylaldehyde Sensors in Real Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of metal ions is a critical endeavor in environmental monitoring, food safety, and pharmaceutical research. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, rapid response, and the potential for real-time analysis. Among these, sensors based on the 4-(Dibutylamino)salicylaldehyde scaffold have garnered significant attention for their utility in detecting key metal ions such as aluminum (Al³⁺) and zinc (Zn²⁺). This guide provides a comprehensive comparison of the performance of salicylaldehyde-based sensors with alternative fluorescent probes, supported by experimental data and detailed protocols to assess their practical applicability in real-world samples.
Performance Comparison of Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by several key performance indicators, including its limit of detection (LOD), selectivity over other competing ions, response time, and performance in complex matrices. The following tables summarize the quantitative performance of various salicylaldehyde-based sensors and compare them with prominent alternative probes for the detection of Al³⁺ and Zn²⁺.
Table 1: Performance Comparison of Fluorescent Sensors for Aluminum (Al³⁺) Detection
| Sensor Type | Sensor Name/Derivative | Limit of Detection (LOD) | Solvent/Medium | Real Sample Application | Recovery (%) | Reference |
| Salicylaldehyde-based | SNN (Schiff base) | 3.99 nM | DMSO/HEPES | Food, Pharmaceuticals | N/A | [1] |
| Salicylaldehyde-based | Probe 3b (Schiff base) | 281 nM | Aqueous media | Water, Soil | 97-105 | [2] |
| Salicylaldehyde-based | Al-II | 10.8 µM (Binding Constant) | Aqueous solution | Bio-imaging | N/A | [3] |
| Rhodamine-based | RBGP | 0.146 µM | Ethanol/Water | Water, Bio-imaging | High | [4] |
| Coumarin-based | Probe for Al³⁺ | N/A | N/A | Food | 97.05-101.03 | [5] |
| Diarylethene-based | 1O | 7.98 nM | Acetonitrile | Water | >96 | [6] |
Table 2: Performance Comparison of Fluorescent Sensors for Zinc (Zn²⁺) Detection
| Sensor Type | Sensor Name/Derivative | Limit of Detection (LOD) | Solvent/Medium | Real Sample Application | Recovery (%) | Reference |
| Salicylaldehyde-based | SNN (Schiff base) | 1.33 nM | DMSO/HEPES | Food, Pharmaceuticals | N/A | [1] |
| Salicylaldehyde-based | Probe 1 | 5.9 nM | Tris-HCl buffer | Bio-imaging | N/A | [7] |
| Salicylaldehyde-based | Hmmbp | 441 nM | Water/Methanol | Bio-imaging | N/A | [8] |
| Rhodamine-based | ZP1 | 1 µM | N/A | Bio-imaging | N/A | [2][9] |
| Rhodamine-based | HL-t-Bu | 76.92 nM | Methanol/Water | Bio-imaging | N/A | [10] |
| Quinoline-based | 6-QMP | N/A | N/A | Bio-imaging | N/A | [11] |
Signaling Mechanisms of Salicylaldehyde-Based Sensors
The fluorescence response of salicylaldehyde-based sensors upon binding to a target analyte is governed by several photophysical processes. Understanding these mechanisms is crucial for the rational design of new and improved sensors.
Caption: Common signaling mechanisms in salicylaldehyde-based fluorescent sensors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are synthesized methodologies for the detection of Al³⁺ and Zn²⁺ in real samples using salicylaldehyde-based fluorescent sensors, based on common practices reported in the literature.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of real samples using a fluorescent sensor.
Caption: A generalized workflow for fluorescent sensor-based analysis of real samples.
Protocol 1: Detection of Al³⁺ in Tap Water
1. Materials and Reagents:
-
Salicylaldehyde-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Al³⁺ standard stock solution (e.g., 10 mM from Al(NO₃)₃·9H₂O in deionized water).
-
HEPES buffer (10 mM, pH 7.4).
-
Tap water sample.
2. Procedure:
-
Filter the tap water sample through a 0.45 µm membrane filter to remove any suspended particles.
-
Prepare a series of standard Al³⁺ solutions with concentrations ranging from the expected sample concentration by diluting the stock solution with deionized water.
-
In a series of test tubes, add a specific volume of the filtered tap water or standard Al³⁺ solution.
-
Add an appropriate volume of HEPES buffer to maintain the pH.
-
Add a small aliquot of the fluorescent probe stock solution to each tube to achieve the final desired probe concentration (typically in the µM range).
-
Incubate the solutions for a specified time (e.g., 10-15 minutes) at room temperature to allow for the complexation reaction to complete.[11]
-
Measure the fluorescence intensity of each solution using a spectrofluorometer at the predetermined excitation and emission wavelengths for the sensor-Al³⁺ complex.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the Al³⁺ standards.
-
Determine the concentration of Al³⁺ in the tap water sample from the calibration curve.
-
Validation: Perform spike-recovery experiments by adding known concentrations of Al³⁺ to the tap water sample and calculating the recovery percentage to assess the accuracy of the method.[6]
Protocol 2: Detection of Zn²⁺ in Fruit Juice
1. Materials and Reagents:
-
Salicylaldehyde-based fluorescent probe stock solution (e.g., 1 mM in a suitable organic solvent like ethanol or DMSO).
-
Zn²⁺ standard stock solution (e.g., 10 mM from ZnCl₂ in deionized water).
-
Tris-HCl buffer (e.g., 50 mM, pH 7.2).
-
Fruit juice sample (e.g., apple juice).
-
Centrifuge.
2. Procedure:
-
Centrifuge the fruit juice sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any solid pulp or suspended particles.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Due to the complexity of the matrix, a dilution step may be necessary. Dilute the filtered juice sample with deionized water (e.g., 1:10 or 1:100).
-
Prepare a series of Zn²⁺ standard solutions in a similar matrix (e.g., a sugar solution mimicking the juice) to account for matrix effects.
-
Follow steps 3-9 as outlined in Protocol 1, using the prepared juice samples and standards, and the appropriate buffer and sensor for Zn²⁺ detection.
-
Validation: Conduct spike-recovery experiments by adding known amounts of Zn²⁺ to the pre-treated fruit juice sample to evaluate the method's accuracy and matrix interference.
Logical Relationship in Sensor Design
The development of effective fluorescent sensors involves a logical progression from identifying a need to designing and validating a functional probe.
Caption: Logical progression of fluorescent sensor design and validation.
Conclusion
Sensors based on the this compound framework and its derivatives demonstrate significant promise for the detection of environmentally and biologically important metal ions like Al³⁺ and Zn²⁺. They often exhibit high sensitivity, with limits of detection reaching the nanomolar range, and good selectivity. Their application in diverse real samples, from environmental water to complex biological systems, highlights their practical utility. However, when selecting a sensor for a specific application, researchers must consider the trade-offs between different sensor types. While salicylaldehyde-based probes offer straightforward synthesis and effective performance, alternatives like rhodamine and coumarin-based sensors may provide advantages in terms of photostability, quantum yield, or emission wavelengths for specific imaging applications. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions and in the practical implementation of these powerful analytical tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ajast.net [ajast.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Use of salicylaldehyde carbohydrazone as a reagent for the determination of trace amounts of zinc in biological samples and alloys - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Highly Selective Turn-on Fluorescent Probe for the Detection of Aluminum and Its Application to Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-(Dibutylamino)salicylaldehyde: A Performance Benchmark Against Commercial Fluorescent Probes
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the performance of 4-(Dibutylamino)salicylaldehyde, a versatile fluorophore, against commercially available fluorescent probes for viscosity and ion sensing. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathways to aid in the informed selection of the most suitable probe for your research needs.
Performance Comparison
The performance of a fluorescent probe is determined by several key photophysical parameters. This section provides a comparative overview of this compound and its commercial counterparts for viscosity and ion sensing.
Viscosity Sensing
Viscosity-sensitive fluorescent probes, often referred to as "molecular rotors," typically exhibit an increase in fluorescence intensity or a shift in emission wavelength in response to increased viscosity. This is due to the restriction of intramolecular rotation in a more viscous environment, which reduces non-radiative decay pathways and enhances fluorescence.
| Feature | This compound Derivative (DTPMP) | Commercial Probe: TCF-VIS1 | Commercial Probe: Lyso-Fl |
| Excitation Max (λex) | 420 nm | 460 nm | Not Specified |
| Emission Max (λem) | 532 nm | 644 nm | 575 nm |
| Stokes Shift | 112 nm | 184 nm | Not Specified |
| Quantum Yield (Φ) | Varies with viscosity | Varies with viscosity (up to 0.97 in high viscosity)[1] | Varies with viscosity |
| Photostability | Good | Good | Not Specified |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) / Twisted Intramolecular Charge Transfer (TICT) | Intramolecular Rotation | Intramolecular Rotation |
Note: Data for a derivative of 4-(diethylamino)salicylaldehyde, DTPMP, is used as a proxy for this compound due to the limited availability of direct quantitative data for the latter in viscosity sensing applications. The underlying salicylaldehyde scaffold and dialkylamino group suggest similar photophysical behavior.
Ion Sensing
Fluorescent ion indicators typically consist of a fluorophore linked to a chelating moiety. The binding of a specific ion to the chelator induces a conformational change that alters the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or a spectral shift. Salicylaldehyde-based probes are known to be effective in detecting various metal ions.
| Feature | This compound | Commercial Probe: Fluo-4 | Commercial Probe: Fura-2 |
| Target Ion | Divalent/Trivalent Metal Ions (e.g., Zn²⁺, Al³⁺)[2] | Ca²⁺ | Ca²⁺ |
| Excitation Max (λex) | Ion-dependent | ~494 nm | ~340 nm / ~380 nm (ratiometric) |
| Emission Max (λem) | Ion-dependent | ~516 nm | ~510 nm |
| Quantum Yield (Φ) | Ion-dependent | Increases upon ion binding | Changes upon ion binding |
| Dissociation Constant (Kd) | Ion-dependent | ~345 nM for Ca²⁺ | ~145 nM for Ca²⁺ |
| Sensing Mechanism | Chelation-induced fluorescence enhancement/shift | Chelation-induced fluorescence enhancement | Chelation-induced excitation shift |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies, the following diagrams illustrate the signaling pathways for viscosity and ion sensing, as well as a general experimental workflow for performance evaluation.
Caption: Viscosity Sensing Mechanism of a Molecular Rotor.
References
review and comparison of different synthesis methods for 4-(Dibutylamino)salicylaldehyde
For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of substituted salicylaldehydes is of paramount importance. 4-(Dibutylamino)salicylaldehyde, a key intermediate in the synthesis of various dyes, pharmaceuticals, and ligands, can be prepared through a two-step process: the synthesis of the precursor 4-(dibutylamino)phenol, followed by ortho-formylation. This guide provides a comprehensive review and comparison of different synthesis methods for this target molecule, complete with experimental protocols and supporting data.
Synthesis of the Precursor: 4-(Dibutylamino)phenol
The common precursor for the synthesis of this compound is 4-(dibutylamino)phenol. This intermediate can be synthesized from p-aminophenol through a reductive amination reaction with butyraldehyde.
Experimental Protocol: Synthesis of 4-(Dibutylamino)phenol via Reductive Amination
This protocol is adapted from established methods for the N-alkylation of aminophenols.
Materials:
-
p-Aminophenol
-
Butyraldehyde
-
Methanol
-
Glacial acetic acid
-
Sodium triacetoxyborohydride
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in methanol.
-
Add butyraldehyde (2.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(dibutylamino)phenol.
Ortho-Formylation of 4-(Dibutylamino)phenol: A Comparative Analysis
Several methods are available for the ortho-formylation of phenols. The choice of method depends on factors such as desired yield, regioselectivity, reaction conditions, and the nature of the substrate. Here, we compare four prominent methods for the synthesis of this compound from 4-(dibutylamino)phenol.
Overview of Synthesis Methods
-
Magnesium-Mediated Formylation: This method utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride and triethylamine. It is known for its high yield and excellent ortho-selectivity.[1][2]
-
Duff Reaction: The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid.[3][4] The yields can be moderate and depend on the substrate.[3]
-
Reimer-Tiemann Reaction: This well-known reaction employs chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile for the ortho-formylation of the phenoxide.[5][6]
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings like phenols.[7][8]
Data Presentation: Comparison of Synthesis Methods
| Method | Formylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Regioselectivity |
| Magnesium-Mediated | Paraformaldehyde | MgCl₂ / Et₃N | THF or Acetonitrile | Reflux (~66-82) | 2 - 4 | 80 - 95 | Excellent (ortho) |
| Duff Reaction | Hexamethylenetetramine | Acetic Acid / TFA | Acetic Acid / TFA | 85 - 120 | 3 - 6 | 40 - 70 | Good (ortho) |
| Reimer-Tiemann | Chloroform | NaOH or KOH | Biphasic (H₂O/CHCl₃) | 60 - 70 | 3 - 5 | 30 - 60 | Good (ortho) |
| Vilsmeier-Haack | DMF / POCl₃ | - | DMF | 0 - 100 | 1 - 4 | 50 - 80 | Good (ortho) |
Experimental Protocols for Ortho-Formylation
Protocol 1: Magnesium-Mediated Ortho-Formylation
This procedure is adapted from a reliable method published in Organic Syntheses.[1]
Materials:
-
4-(Dibutylamino)phenol
-
Anhydrous magnesium dichloride (MgCl₂)
-
Paraformaldehyde
-
Dry triethylamine (Et₃N)
-
Dry tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).
-
Add dry THF via syringe.
-
Add dry triethylamine (2.0 eq) dropwise via syringe and stir the mixture for 10 minutes.
-
Add a solution of 4-(dibutylamino)phenol (1.0 eq) in dry THF dropwise via syringe.
-
Heat the reaction mixture to a gentle reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and add ether.
-
Wash the organic phase successively with 1 N HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 2: Duff Reaction
Materials:
-
4-(Dibutylamino)phenol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid or Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-(dibutylamino)phenol (1.0 eq) and HMTA (2.0 eq) in glacial acetic acid or TFA.
-
Heat the reaction mixture to 100-120°C for 3-6 hours.
-
Cool the mixture and hydrolyze by adding aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography.
Protocol 3: Reimer-Tiemann Reaction
Materials:
-
4-(Dibutylamino)phenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(dibutylamino)phenol (1.0 eq) in an aqueous solution of NaOH (4.0 eq).
-
Heat the solution to 60-70°C.
-
Add chloroform (3.0 eq) dropwise with vigorous stirring over 1 hour.
-
Continue stirring at 60-70°C for an additional 3-5 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with ether or ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Vilsmeier-Haack Reaction
Materials:
-
4-(Dibutylamino)phenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium acetate or Sodium hydroxide solution
-
Standard laboratory glassware
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ (1.2 eq) to DMF (3.0 eq) with stirring.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-(dibutylamino)phenol (1.0 eq) in DMF to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 50-70°C for 1-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium acetate or sodium hydroxide.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Alternative ortho-formylation pathways from the common precursor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. grokipedia.com [grokipedia.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 4-(Dibutylamino)salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Dibutylamino)salicylaldehyde. The following procedures are based on available safety data for the closely related compound 4-(Diethylamino)salicylaldehyde and general best practices for handling aromatic aldehydes. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, a thorough risk assessment should be conducted before use.
Immediate Safety and Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. This compound is classified as a skin and eye irritant.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber). - Lab Coat: A standard laboratory coat. - Clothing: Long pants and closed-toe shoes. | Prevents skin contact, which can cause irritation.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of any vapors or aerosols, which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
Preparation and Handling:
-
Consult Safety Data Sheet: Before beginning any work, consult the most current SDS for this compound or a closely related compound.
-
Ensure Proper Ventilation: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Don Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[2]
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing any dust or vapors.[3]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
This chemical should be treated as hazardous waste.[2]
Disposal Procedure:
-
Segregate Waste: Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.
-
Consult Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[2][4]
-
Professional Disposal: Utilize a licensed hazardous waste disposal company for final disposal.
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type) and disposed of as hazardous waste.[2]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C15H23NO2 |
| Molecular Weight | 249.35 g/mol [1] |
| Appearance | Light yellow to brown clear liquid |
| GHS Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1] |
Emergency Procedures Workflow
The following diagram illustrates the general workflow for responding to an accidental release of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
